PRX-08066
描述
属性
分子式 |
C23H21ClFN5O4S |
|---|---|
分子量 |
518.0 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
RPYIKXHIQXRXEM-WLHGVMLRSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PRX-08066
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[1] This document provides a comprehensive overview of its mechanism of action, focusing on its role in the context of pulmonary arterial hypertension (PAH).[2] It consolidates preclinical and clinical data, details experimental methodologies, and visually represents key pathways and workflows to offer a thorough understanding for research and development professionals. The development of this compound is no longer ongoing.[3]
Introduction: The Role of Serotonin and the 5-HT2B Receptor in Pulmonary Hypertension
Serotonin (5-HT), a potent pulmonary vasoconstrictor and mitogen, plays a significant role in the pathophysiology of pulmonary hypertension.[3] It promotes platelet aggregation and the proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling characteristic of PAH.[3][4] The effects of 5-HT are mediated through various receptors, with the 5-HT2B receptor being of particular interest.[3]
Expression of the 5-HT2B receptor is elevated in the pulmonary vasculature of patients with PAH.[3][5] As a G-protein coupled receptor (GPCR), its activation in pulmonary endothelial and smooth muscle cells stimulates the release of calcium ions and induces hypoxic responses, leading to increased stress and contributing to the development of PAH.[3] Consequently, selective antagonism of the 5-HT2B receptor presents a promising therapeutic strategy for mitigating the progression of this life-threatening disease.[3]
Core Mechanism of Action of this compound
This compound functions as a selective antagonist of the 5-HT2B receptor.[1] Its high affinity and selectivity for this receptor subtype allow it to effectively block the downstream signaling pathways initiated by serotonin, thereby mitigating the pathological effects of 5-HT in the pulmonary vasculature.[1][3]
Molecular Interactions and Signaling Pathway
This compound competitively binds to the 5-HT2B receptor, preventing the binding of serotonin. This antagonism inhibits the Gq/11 protein-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation leads to a decrease in smooth muscle contraction and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| 5-HT2B Binding Affinity (Ki) | 3.4 nM | - | [1][6] |
| IC50 (5-HT-induced MAPK activation) | ~12 nM | CHO cells expressing human 5-HT2B | [6] |
| IC50 (Thymidine incorporation) | ~3 nM | CHO cells expressing human 5-HT2B | [6] |
| IC50 (Cell proliferation) | 0.46 nM | SI-NET cell line (KRJ-I) | [7] |
| IC50 (5-HT secretion) | 6.9 nM | SI-NET cell line (KRJ-I) | [7] |
Table 2: Preclinical Efficacy of this compound in Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model[2]
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | P-value |
| Peak Pulmonary Artery Pressure | Elevated | Significantly Reduced | Significantly Reduced | < 0.05 (50mg/kg), < 0.01 (100mg/kg) |
| Right Ventricle (RV)/Body Weight | Increased | Significantly Reduced | Significantly Reduced | < 0.01 |
| RV/(Left Ventricle + Septum) | Increased | Significantly Reduced | Significantly Reduced | < 0.001 |
| Medial Wall Thickening | Increased | Significantly Reduced | Significantly Reduced | < 0.01 |
| Lumen Occlusion | Increased | Significantly Reduced | Significantly Reduced | < 0.01 |
| Right Ventricular Ejection Fraction | Decreased | - | Significantly Improved | < 0.05 |
Table 3: Phase IIa Clinical Trial Results in Patients with PH associated with COPD[8]
| Parameter | Placebo | This compound (200 mg) | This compound (400 mg) |
| Median Reduction in Post-Exercise sPAP | No Change | 1.1 mmHg | 3.37 mmHg |
| Responder Rate (≥4 mmHg decrease in sPAP) | 14% | - | 45% |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats[2]
This preclinical model is a standard method for inducing PAH to study the efficacy of potential therapeutic agents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (40 mg/kg) was administered to induce pulmonary arterial hypertension. Control animals received a phosphate-buffered saline injection.
-
Treatment Groups: The animals were randomly assigned to three groups: vehicle control, this compound (50 mg/kg), and this compound (100 mg/kg).
-
Drug Administration: Treatment was administered orally twice a day for a duration of 5 weeks.
-
Endpoint Evaluation: At the end of the treatment period, various parameters were assessed, including:
-
Hemodynamics: Measurement of pulmonary artery pressure.
-
Cardiac Function: Magnetic resonance imaging (MRI) to evaluate right ventricular ejection fraction.
-
Right Ventricular Hypertrophy: Measurement of the right ventricle to body weight ratio and the ratio of the right ventricle to the left ventricle plus septum weight.
-
Pulmonary Vascular Remodeling: Morphometric assessment of pulmonary arterioles to determine medial wall thickening and lumen occlusion.
-
Logical Relationship: Therapeutic Rationale
The therapeutic rationale for using this compound in PAH is based on the direct link between 5-HT2B receptor antagonism and the amelioration of key pathological features of the disease.
Conclusion
This compound demonstrates a clear mechanism of action as a selective 5-HT2B receptor antagonist. Preclinical data strongly support its efficacy in reducing pulmonary artery pressure, mitigating right ventricular hypertrophy, and improving cardiac function in a well-established animal model of PAH.[2] Early-phase clinical trials have also shown promising results in reducing elevated pulmonary pressures.[8][9] The targeted approach of inhibiting the serotonin-mediated pathological processes in the pulmonary vasculature underscores the potential of this therapeutic strategy for the treatment of pulmonary hypertension. Further research into selective 5-HT2B antagonists may provide valuable insights for the development of novel therapies for this debilitating disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. dovepress.com [dovepress.com]
- 5. biospace.com [biospace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. | BioWorld [bioworld.com]
- 9. Predix Pharmaceuticals Announces Preliminary Results From Phase Ib Trial Of this compound In Hypoxia-Induced Pulmonary Hypertension - BioSpace [biospace.com]
PRX-08066: A Selective 5-HT2B Antagonist for Cardiopulmonary Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G-protein coupled receptor implicated in the pathophysiology of various cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and key experimental data. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the 5-HT2B receptor. Detailed experimental methodologies for key in vitro and in vivo studies are provided, and all quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological context.
Introduction
The serotonin (B10506) 2B (5-HT2B) receptor is a member of the Gq/11-coupled G-protein coupled receptor family.[1] Its activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes such as proliferation and fibrosis.[2] The 5-HT2B receptor is expressed in various tissues, including the heart, lungs, and liver, and has been identified as a key player in the pathogenesis of pulmonary arterial hypertension (PAH) and other fibroproliferative disorders.[1]
This compound was developed as a selective antagonist for the 5-HT2B receptor to investigate its therapeutic potential in these conditions.[3] This guide will delve into the technical details of this compound, providing a solid foundation for further research and development.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-({4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}methyl)-2-fluorobenzonitrile |
| Molecular Formula | C19H17ClFN5S |
| Molecular Weight | 401.89 g/mol |
| CAS Number | 866206-54-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Ethanol |
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT2B receptor, blocking the binding of serotonin (5-HT) and thereby inhibiting its downstream signaling.[3] By preventing the activation of the Gq/11 pathway, this compound effectively mitigates the pathological effects associated with 5-HT2B receptor stimulation, such as smooth muscle cell proliferation and fibrosis.
Pharmacodynamics
The in vitro and in vivo pharmacological effects of this compound have been characterized in several key studies. The compound exhibits high binding affinity for the 5-HT2B receptor and demonstrates potent functional antagonism.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | - | Ki | 3.4 nM | [2] |
| MAPK Activation | CHO cells expressing human 5-HT2B | IC50 | 12 nM | [2] |
| Thymidine Incorporation | CHO cells expressing human 5-HT2B | IC50 | 3 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Monocrotaline-Induced PAH Rat Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Reference |
| Peak Right Ventricular Systolic Pressure (RVSP) (mmHg) | 55.4 ± 3.1 | 42.1 ± 3.4* | 38.6 ± 2.9 | [3] |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.52 ± 0.02 | 0.41 ± 0.02 | 0.38 ± 0.02*** | [3] |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control
Selectivity
This compound is reported to be highly selective for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C receptors.[4] However, a comprehensive quantitative selectivity panel across a broader range of receptors is not publicly available.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion, are not extensively reported in the public domain. Preclinical studies in rats have utilized oral administration, suggesting bioavailability via this route.[3][5]
Key Experimental Protocols
In Vitro Assays
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT2B receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the human 5-HT2B receptor.
-
Radiolabeled 5-HT2B ligand (e.g., [3H]-serotonin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the membrane preparation, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known 5-HT2B ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This protocol outlines a general method for assessing the inhibitory effect of this compound on 5-HT-induced MAPK (ERK1/2) phosphorylation.
References
- 1. Pulmonary arteries of the normal rat: the thick walled oblique muscle segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic-pharmacodynamic modeling of the respiratory depressant effect of norbuprenorphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-08066: A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pharmacology
Mechanism of Action
PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in cellular proliferation and vasoconstriction.[1]
In the context of pulmonary hypertension, the expression of 5-HT2B receptors is elevated in the pulmonary arteries.[2] Serotonin, a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells, is believed to contribute to the vascular remodeling and increased pulmonary vascular resistance characteristic of PAH through the 5-HT2B receptor pathway.[1][2] this compound, by selectively blocking this receptor, is designed to inhibit these downstream effects, leading to vasodilation and attenuation of pulmonary vascular remodeling.[1] Preclinical studies have demonstrated that this compound can inhibit 5-HT-induced mitogen-activated protein kinase (MAPK) activation, a key step in the proliferative signaling cascade.[1]
Pharmacodynamics
This compound exhibits high affinity and selectivity for the 5-HT2B receptor. In preclinical studies, it has been shown to effectively antagonize serotonin-mediated cellular and physiological responses.
| Parameter | Value | Species/System | Reference |
| 5-HT2B Receptor Binding Affinity (Ki) | 3.4 nM | Not Specified | [3] (from original search) |
| Inhibition of 5-HT-induced MAPK activation (IC50) | 12 nM | In vitro | [2] (from original search) |
| Inhibition of thymidine (B127349) incorporation (IC50) | 3 nM | CHO cells expressing human 5-HT2BR | [2] (from original search) |
Preclinical Studies
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
A key preclinical model for evaluating the efficacy of this compound is the monocrotaline (B1676716) (MCT)-induced PAH model in rats. This model recapitulates several key features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg) is administered.[3][4][5] The monocrotaline is dissolved in HCl and the pH is adjusted to 7.4 with NaOH.[4]
-
Treatment: In a pivotal study by Porvasnik et al. (2010), rats were treated with this compound at doses of 50 or 100 mg/kg, administered orally twice daily for 5 weeks, starting from the day of MCT injection.[3]
-
Assessments:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via catheterization.[3][6]
-
Right Ventricular Hypertrophy: The Fulton index (ratio of right ventricular weight to the sum of the left ventricle and septum weight; RV/[LV+S]) is calculated.[3][6]
-
Cardiac Function: Right ventricular ejection fraction can be assessed using cardiac magnetic resonance imaging (MRI).[3]
-
Vascular Remodeling: Morphometric analysis of pulmonary arterioles is performed on lung tissue sections to assess medial wall thickness and lumen occlusion.[3][6]
-
In the monocrotaline rat model, this compound demonstrated significant efficacy in mitigating the pathological features of PAH.
| Parameter | Control (MCT + Vehicle) | This compound (50 mg/kg) | This compound (100 mg/kg) | Reference |
| Peak Pulmonary Artery Pressure | Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.01) | [3] |
| Right Ventricle / Body Weight | Elevated | Significantly Reduced | Significantly Reduced (p < 0.01) | [3] |
| RV / (LV + Septum) | Elevated | Significantly Reduced | Significantly Reduced (p < 0.001) | [3] |
| Right Ventricular Ejection Fraction | Reduced | Not specified | Significantly Improved (p < 0.05) | [3] |
| Medial Wall Thickening & Lumen Occlusion | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [3] |
Clinical Studies
Phase IIa Trial in PH associated with COPD
A Phase IIa clinical trial was conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD).[7]
-
Design: Randomized, double-blind, placebo-controlled.[7]
-
Patient Population: 71 patients with PH associated with COPD.[7]
-
Treatment Arms:
-
This compound 200 mg once daily
-
This compound 400 mg once daily
-
Placebo[7]
-
-
Duration: Two-week double-blind phase, followed by a six-week open-label extension for a subset of patients.[7]
-
Primary Endpoints: Safety and tolerability.[7]
-
Efficacy Endpoint: Change in systolic pulmonary artery pressure (SPAP).[7]
| Parameter | Placebo | This compound (200 mg) | This compound (400 mg) | Reference |
| Median Change in SPAP | No change | -1.1 mmHg | -3.37 mmHg | [7] |
| Responder Rate (≥4 mmHg decrease in post-exercise SPAP) | 14% | Not specified | 45% (statistically significant dose-response) | [7] |
This compound was generally well-tolerated, with no serious adverse events considered related to the drug.[7] Importantly, it had no effect on systemic blood pressure, indicating a selective pulmonary vasodilatory action.[7]
Toxicology and Pharmacokinetics
Toxicology
Detailed non-clinical toxicology data for this compound from studies such as acute, sub-chronic, chronic, genetic, reproductive, and carcinogenicity toxicology are not extensively available in the public literature. Standard preclinical toxicology programs for small molecule drug candidates typically involve a tiered approach to identify potential target organ toxicities and to establish a safe starting dose for human clinical trials.
General toxicology assessments would include:
-
Acute Toxicity: To determine the effects of a single high dose and the maximum tolerated dose.
-
Repeat-Dose Toxicity: To evaluate the effects of longer-term exposure in at least two species (one rodent, one non-rodent).
-
Genotoxicity: A battery of tests to assess the potential for mutagenicity and clastogenicity.
-
Safety Pharmacology: To investigate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
Some online databases suggest that this compound may increase the central nervous system depressant activities of other drugs, a common consideration for many compounds acting on the central nervous system. However, specific studies confirming this for this compound are not cited.
Pharmacokinetics (ADME)
Publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. A comprehensive ADME profile is critical for drug development and would typically be established through a series of in vitro and in vivo studies, including:
-
Absorption: Assessment of oral bioavailability and the mechanisms of absorption.
-
Distribution: Determination of plasma protein binding, blood-to-plasma ratio, and tissue distribution.
-
Metabolism: Identification of major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).
-
Excretion: Characterization of the major routes of elimination from the body (e.g., renal, fecal).
Conclusion
This compound is a selective 5-HT2B receptor antagonist that has demonstrated promising pharmacological activity in preclinical models of pulmonary arterial hypertension and in an early-phase clinical trial in patients with PH associated with COPD. Its mechanism of action, targeting a key pathway in the pathophysiology of PAH, represents a novel therapeutic approach. While the publicly available data on its toxicology and pharmacokinetic profiles are limited, the initial clinical findings suggested a favorable safety and tolerability profile. The development of this compound appears to have been discontinued, but the information gathered provides a valuable case study for researchers and professionals in the field of drug development for pulmonary vascular diseases.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 6. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
PRX-08066: A Selective 5-HT2B Receptor Antagonist for Pulmonary Arterial Hypertension Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) that has been investigated for the treatment of pulmonary arterial hypertension (PAH). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies. The information is intended to serve as a resource for researchers and drug development professionals engaged in the study of PAH and related cardiovascular diseases.
Core Compound Information
| IUPAC Name | 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate[1] |
| Synonyms | This compound, Maleic acid[2] |
| Mechanism of Action | Selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist[1] |
Quantitative Data Summary
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Ki (5-HT2BR) | 3.4 nM | Recombinant human 5-HT2BR | [3] |
| IC50 (MAPK Activation) | 12 nM | CHO cells expressing human 5-HT2BR | [3] |
| IC50 (Thymidine Incorporation) | 3 nM | CHO cells expressing human 5-HT2BR | |
| IC50 (Cell Proliferation) | 4.6 nM | KRJ-I small intestinal neuroendocrine tumor cells | [3] |
While this compound is reported to be a "selective" 5-HT2BR antagonist, a detailed selectivity profile against other serotonin (B10506) receptor subtypes is not publicly available.
Preclinical In Vivo Efficacy (Monocrotaline-Induced PAH in Rats)[1]
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | This compound (100 mg/kg, b.i.d.) |
| Peak Pulmonary Artery Pressure | - | Significant reduction (P < 0.05) | Significant reduction (P < 0.01) |
| Right Ventricle (RV)/Body Weight | - | Significant reduction (P < 0.01) | Significant reduction (P < 0.01) |
| RV/Left Ventricle + Septum | - | Significant reduction (P < 0.001) | Significant reduction (P < 0.001) |
| Medial Wall Thickening | - | Significant reduction (P < 0.01) | Significant reduction (P < 0.01) |
| Lumen Occlusion | - | Significant reduction (P < 0.01) | Significant reduction (P < 0.01) |
| RV Ejection Fraction | - | Not reported | Significant improvement (P < 0.05) |
Phase 2a Clinical Trial Data (PH associated with COPD)
| Parameter | Placebo | This compound (200 mg, o.d.) | This compound (400 mg, o.d.) |
| Median Reduction in Systolic Pulmonary Artery Pressure (SPAP) | No change | 1.1 mmHg | 3.37 mmHg |
| Responder Rate (≥4 mmHg drop in SPAP) | 14% | Not reported | 45% |
Mechanism of Action and Signaling Pathway
Serotonin (5-HT) is a key mediator in the pathophysiology of PAH, acting as a potent pulmonary vasoconstrictor and a mitogen for pulmonary artery smooth muscle cells.[2] The effects of 5-HT are mediated through various receptors, with the 5-HT2B receptor being significantly upregulated in the pulmonary vasculature of PAH patients.[2]
This compound is a selective antagonist of the 5-HT2B receptor. By blocking this receptor, this compound is believed to inhibit downstream signaling pathways that contribute to the pathogenesis of PAH. One of the key pathways inhibited by this compound is the mitogen-activated protein kinase (MAPK) pathway.[3] Inhibition of 5-HT-induced MAPK activation is thought to reduce the proliferation of pulmonary artery smooth muscle cells, a critical component of vascular remodeling in PAH.
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol describes the induction of PAH in rats using monocrotaline (B1676716) (MCT), a widely used model to study the pathophysiology of the disease and to evaluate potential therapeutic agents like this compound.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., appropriate aqueous solution)
-
Anesthetics
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Magnetic Resonance Imaging (MRI) scanner with cardiac gating
-
Formalin and paraffin (B1166041) for histology
-
Microscope and imaging software
Procedure:
-
Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
PAH Induction: On day 0, administer a single subcutaneous injection of MCT (40 mg/kg) to induce PAH. Control animals receive an equivalent volume of saline.
-
Treatment: Begin oral administration of this compound (50 or 100 mg/kg, twice daily) or vehicle to the respective groups. Continue treatment for 5 weeks.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure pulmonary artery pressure.
-
Cardiac MRI: In a subset of animals, perform cardiac MRI with ECG and respiratory gating to assess right ventricular function, including ejection fraction.
-
Tissue Collection: Following hemodynamic and MRI assessments, euthanize the animals. Excise the heart and lungs.
-
Fulton Index: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component to calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Histology: Fix the lungs in 10% buffered formalin, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess medial wall thickness and lumen occlusion of pulmonary arterioles.
In Vitro MAPK Phosphorylation Assay
This protocol outlines a general method for assessing the inhibition of 5-HT-induced MAPK (ERK1/2) phosphorylation by this compound in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor
-
Cell culture medium and serum
-
This compound
-
Serotonin (5-HT)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Culture CHO-h5-HT2BR cells in appropriate medium. Seed cells in multi-well plates and allow them to adhere.
-
Serum Starvation: To reduce basal MAPK activity, replace the growth medium with serum-free medium and incubate for several hours to overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a predetermined concentration of 5-HT for a short period (e.g., 5-15 minutes) to induce maximal MAPK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Clinical Development and Future Directions
This compound has undergone early-phase clinical evaluation. A Phase 1b trial in healthy volunteers at high altitude demonstrated that this compound could significantly reduce the increase in pulmonary artery blood pressure during hypoxic exercise without affecting systemic blood pressure.
A Phase 2a clinical trial investigated the efficacy and safety of this compound in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD). The results showed a dose-dependent reduction in systolic pulmonary artery pressure, with the 400 mg once-daily dose achieving a statistically significant effect. The drug was generally well-tolerated.
While the development of this compound appears to have been discontinued, the compound remains a valuable tool for research into the role of the 5-HT2B receptor in the pathophysiology of PAH. Further studies with this compound or similar selective 5-HT2B antagonists could provide deeper insights into the therapeutic potential of targeting the serotonin pathway in this complex disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The clinical development status of this compound may have changed since the date of this publication.
References
PRX-08066: A Novel 5-HT2B Receptor Antagonist with Anti-Cancer Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). Initially investigated for its therapeutic potential in pulmonary arterial hypertension, a growing body of preclinical evidence highlights its promising anti-cancer properties. This technical guide provides an in-depth overview of the core scientific findings related to this compound's anti-cancer applications, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound and the broader class of 5-HT2B receptor antagonists in oncology.
Introduction: The 5-HT2B Receptor in Cancer
The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling system, traditionally associated with neurotransmission, is increasingly recognized for its role in cancer pathogenesis. One of its key receptors, the 5-HT2B receptor, has been implicated in several processes critical for tumor growth and progression, including cell proliferation, fibrosis, and angiogenesis.[1][2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, can trigger downstream signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle progression.[3]
Fibrosis, a hallmark of the tumor microenvironment in many cancers, including small intestinal neuroendocrine tumors (SI-NETs), is also influenced by 5-HT signaling.[4] Serotonin, often secreted by neuroendocrine tumor cells, can stimulate fibroblasts in the tumor microenvironment, leading to the production of profibrotic growth factors.[4] This interaction creates a supportive niche for tumor growth and invasion.
This compound, by selectively antagonizing the 5-HT2B receptor, presents a targeted approach to disrupt these pro-tumorigenic processes.[5]
Mechanism of Action of this compound in Cancer
The primary anti-cancer mechanism of this compound is its ability to block the activation of the 5-HT2B receptor by serotonin. This inhibition has been shown to have two main downstream effects:
-
Anti-proliferative Effects: By blocking the 5-HT2B receptor on cancer cells, this compound inhibits serotonin-induced cell proliferation. This is achieved through the downregulation of key signaling molecules involved in cell cycle progression, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[4][5]
-
Anti-fibrotic and Microenvironment Modulation: this compound can indirectly impact the tumor microenvironment by inhibiting the activation of fibroblasts by serotonin released from tumor cells. This leads to a reduction in the synthesis and secretion of profibrotic growth factors like transforming growth factor-beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibroblast growth factor 2 (FGF2).[4]
These dual actions on both the tumor cells and their surrounding microenvironment make this compound a compelling candidate for anti-cancer therapy.
Quantitative Data on Anti-Cancer Efficacy
Preclinical studies have provided quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and function. The most detailed research has been conducted on small intestinal neuroendocrine tumors (SI-NETs).
| Parameter | Cell Line | Value | Reference |
| Inhibition of Proliferation (IC50) | KRJ-I (SI-NET) | 4.6 x 10-9 M (4.6 nM) | [4] |
| Inhibition of 5-HT Secretion (IC50) | KRJ-I (SI-NET) | 6.9 x 10-9 M (6.9 nM) | [4] |
| Inhibition of 5-HT induced MAPK activation (IC50) | CHO cells expressing human 5-HT2BR | 12 nM | [5] |
| Reduction of thymidine (B127349) incorporation (IC50) | CHO cells expressing human 5-HT2BR | 3 nM | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Culture
-
Cell Line: KRJ-I, a human small intestinal neuroendocrine tumor cell line, is a relevant model.[4] Note: The KRJ-I cell line has been reported as misidentified and is an EBV-transformed lymphoblastoid cell line, but is still considered by some to be a useful model for neuroendocrine tumor studies.[6]
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Objective: To quantify the mRNA expression of target genes (e.g., TGF-β1, CTGF, FGF2) following treatment with this compound.[4]
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of secreted proteins, such as 5-HT, in the cell culture supernatant.[4]
-
Procedure:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target protein.
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound protein.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of the target protein is determined from a standard curve.
-
Ki67 Immunostaining
-
Objective: To assess cell proliferation by detecting the Ki-67 protein, a marker of actively dividing cells.[4]
-
Procedure:
-
Cell Seeding: Cells are grown on coverslips or in chamber slides.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Antibody Incubation: Cells are incubated with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Imaging: The stained cells are visualized using a fluorescence microscope, and the percentage of Ki-67-positive cells is determined.
-
Caspase 3 Assay
-
Objective: To measure the activity of caspase 3, a key executioner enzyme in apoptosis, to assess programmed cell death.[4]
-
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to release their cytoplasmic contents.
-
Substrate Incubation: The cell lysate is incubated with a caspase 3-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Measurement: The cleavage of the substrate by active caspase 3 releases the reporter, which is then quantified using a spectrophotometer or fluorometer.
-
Data Analysis: The caspase 3 activity in treated cells is compared to that in untreated controls.
-
Broader Anti-Cancer Applications and Future Directions
While the most detailed studies of this compound have focused on neuroendocrine tumors, the role of the 5-HT2B receptor in other malignancies suggests a broader potential for this class of drugs. Preclinical studies with other 5-HT2B receptor antagonists have shown anti-tumor effects in models of:
-
Hepatocellular Carcinoma (HCC): Antagonists of the 5-HT2B receptor have been shown to inhibit the proliferation of HCC cell lines.[2][4]
-
Pancreatic Ductal Adenocarcinoma (PDAC): Inhibition of the 5-HT2B receptor has been demonstrated to reduce tumor burden in mouse models of PDAC.[4]
-
Colon, Breast, and Melanoma: Antagonizing the 5-HT2B receptor has been shown to suppress tumor progression and metastasis in mouse models of these cancers.[1]
Currently, there are no active clinical trials investigating this compound for any cancer indication. A Phase 2 clinical trial of this compound in patients with pulmonary hypertension was terminated for undisclosed reasons.[7]
Future research should focus on:
-
In vivo studies of this compound in various cancer models to confirm its efficacy and safety.
-
Investigation of this compound in combination with other anti-cancer therapies.
-
Identification of biomarkers to select patients who are most likely to respond to 5-HT2B receptor antagonist therapy.
Conclusion
This compound is a promising preclinical candidate for anti-cancer therapy, particularly in tumors where the 5-HT2B receptor plays a significant role in proliferation and microenvironment modulation. Its dual mechanism of action, targeting both cancer cells and the surrounding stroma, offers a unique therapeutic advantage. The quantitative data from in vitro studies, especially in neuroendocrine tumors, provide a strong rationale for further investigation. This technical guide summarizes the current knowledge on this compound and is intended to facilitate future research and development of this and other 5-HT2B receptor antagonists as a novel class of anti-cancer agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
PRX-08066: A Novel Investigational Avenue for Neuroendocrine Tumor Cell Proliferation Studies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies arising from neuroendocrine cells. A subset of these tumors, particularly those associated with carcinoid syndrome, exhibits excessive production of serotonin (B10506) (5-hydroxytryptamine, 5-HT), which has been implicated as an autocrine and paracrine factor in tumor growth.[1][2][3] PRX-08066 is a selective antagonist of the serotonin 5-HT2B receptor.[4] While primarily investigated for conditions like pulmonary arterial hypertension, its mechanism of action presents a compelling, albeit currently hypothetical, therapeutic target for attenuating NET cell proliferation.[4] This technical guide outlines the theoretical framework, potential signaling pathways, and detailed experimental protocols for investigating the efficacy of this compound in preclinical neuroendocrine tumor cell proliferation studies. It is intended to serve as a comprehensive resource for researchers and scientists in the field of oncology and drug development.
Introduction: The Rationale for Targeting the 5-HT2B Receptor in Neuroendocrine Tumors
Neuroendocrine neoplasms are characterized by their ability to produce various bioactive substances, with serotonin being a key hormone in functionally active tumors.[5] Serotonin exerts its diverse physiological and pathological effects through a family of receptors. The 5-HT2B receptor, a G-protein coupled receptor, is known to mediate cellular processes such as proliferation and fibrosis. In the context of cancer, aberrant signaling through serotonin receptors has been suggested to contribute to tumor progression.[1] Specifically, serotonin can act as a growth factor for certain cancer cells, including pancreatic NET cell lines, where it stimulates proliferation through specific receptors.[1]
This compound, by selectively blocking the 5-HT2B receptor, could theoretically interrupt a critical signaling cascade that contributes to NET cell growth.[4] This document provides a roadmap for testing this hypothesis, from initial cell viability assays to more in-depth analyses of underlying molecular mechanisms.
Hypothetical Signaling Pathway of this compound in Neuroendocrine Tumor Cells
We propose that in certain NET cells, serotonin stimulates the 5-HT2B receptor, leading to the activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which is a well-established cascade in promoting cell proliferation.[5][6] this compound, as a 5-HT2B antagonist, would competitively inhibit serotonin binding, thereby attenuating the activation of this pro-proliferative pathway.
Experimental Protocols
To investigate the effect of this compound on NET cell proliferation, a series of in vitro experiments are proposed. The following protocols are provided as a comprehensive guide.
Cell Culture
-
Cell Lines: Human pancreatic neuroendocrine tumor cell line (e.g., BON-1) and a small intestinal neuroendocrine tumor cell line (e.g., KRJ-I).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
NET cell lines (BON-1, KRJ-I)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
DNA Synthesis Assay (BrdU Assay)
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Materials:
-
BrdU Cell Proliferation Assay Kit
-
NET cell lines
-
This compound
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat with this compound at various concentrations.
-
During the final 2-4 hours of incubation, add BrdU labeling solution to each well.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the manufacturer's instructions.
-
Add the substrate and measure the colorimetric output on a microplate reader.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation state of key proteins in the hypothesized signaling pathway.
-
Materials:
-
NET cell lines
-
This compound
-
Serotonin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and starve them in serum-free media for 24 hours.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with serotonin (e.g., 1 µM) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Incubate with secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent detection system.
-
Hypothetical Quantitative Data
The following tables represent plausible outcomes from the proposed experiments, which would support the hypothesis that this compound inhibits NET cell proliferation.
Table 1: Hypothetical IC50 Values of this compound on NET Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| BON-1 | 24 | >1000 |
| 48 | 450.5 | |
| 72 | 125.8 | |
| KRJ-I | 24 | >1000 |
| 48 | 620.1 | |
| 72 | 210.3 |
Table 2: Hypothetical Effect of this compound on Serotonin-Induced ERK Phosphorylation
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Serotonin (1 µM) | 4.5 |
| This compound (500 nM) + Serotonin (1 µM) | 1.8 |
| This compound (500 nM) alone | 0.9 |
Conclusion and Future Directions
This guide provides a theoretical and methodological framework for the preclinical evaluation of this compound as a potential anti-proliferative agent for neuroendocrine tumors. The proposed experiments are designed to rigorously test the hypothesis that antagonism of the 5-HT2B receptor can inhibit NET cell growth and to elucidate the underlying signaling mechanisms. Positive results from these studies would provide a strong rationale for further in vivo studies using xenograft models and could ultimately pave the way for clinical investigation. The exploration of targeted therapies like this compound is crucial for advancing the treatment landscape for patients with neuroendocrine neoplasms.
References
- 1. Inhibition of Serotonin Synthesis May Have Antitumor Activity? Long‐Term Efficacy in a Patient with Gastrointestinal Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of serotonin inhibition within the treatment of carcinoid syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PRX-08066: A Deep Dive into Binding Affinity and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, a G-protein coupled receptor implicated in the pathophysiology of several disorders, most notably pulmonary arterial hypertension (PAH).[1] Its high affinity for the 5-HT2B receptor and its selectivity over other serotonin receptor subtypes and a broad range of other molecular targets make it a valuable tool for research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Binding Affinity and Potency of this compound
This compound exhibits a high binding affinity for the human 5-HT2B receptor, with a reported Ki value of 3.4 nM .[2][3] This high affinity translates to potent functional antagonism. In cellular assays, this compound effectively inhibits downstream signaling pathways activated by serotonin (5-HT).
The functional potency of this compound has been demonstrated through various in vitro assays:
-
MAPK Activation: this compound inhibits 5-HT-induced mitogen-activated protein kinase (MAPK) activation in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT2B receptor with an IC50 of 12 nM .[3]
-
Cell Proliferation: It markedly reduces thymidine (B127349) incorporation in the same cell line with an IC50 of 3 nM , indicating its anti-proliferative effects.[3]
-
Tumor Cell Line Proliferation: In the small intestinal neuroendocrine tumor cell line KRJ-I, which expresses the 5-HT2B receptor, this compound inhibits cell proliferation with an IC50 of 4.6 nM .[3]
-
5-HT Release: In NCI-H720 cells, this compound inhibits isoproterenol-stimulated 5-HT release with an IC50 of 1.25 nM .
Quantitative Binding and Functional Data Summary
| Parameter | Receptor/Assay | Value | Cell Line | Reference |
| Ki | Human 5-HT2B | 3.4 nM | - | [2][3] |
| IC50 | 5-HT-induced MAPK Activation | 12 nM | CHO (human 5-HT2BR) | [3] |
| IC50 | Thymidine Incorporation | 3 nM | CHO (human 5-HT2BR) | [3] |
| IC50 | Cell Proliferation | 4.6 nM | KRJ-I | [3] |
| IC50 | Isoproterenol-stimulated 5-HT release | 1.25 nM | NCI-H720 |
Receptor Selectivity Profile
A key attribute of this compound is its high selectivity for the 5-HT2B receptor. While comprehensive public data on its binding affinity across a wide panel of receptors is limited, available information indicates a favorable selectivity profile, particularly against other serotonin receptor subtypes such as 5-HT2A and 5-HT2C. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The development of selective 5-HT2B antagonists has been a significant advancement, as earlier compounds often exhibited mixed antagonism with the 5-HT2C receptor.[4]
Further research is needed to fully elucidate the selectivity profile of this compound against a comprehensive panel of GPCRs, ion channels, and other molecular targets.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.
Radioligand Binding Assay (Hypothetical protocol based on standard methods)
This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT2B receptor.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to PRX-08066: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, PRX-08066. It details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile, is a small molecule antagonist of the 5-HT2B receptor.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile | [1][2] |
| CAS Number | 866206-54-4 | [2][3] |
| Chemical Formula | C₁₉H₁₇ClFN₅S | [2][3][4] |
| Molecular Weight | 401.89 g/mol | [2][4] |
| Appearance | Crystalline solid | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Predicted: 0.00421 mg/mL | DrugBank |
| LogP (predicted) | 4.19 | ALOGPS |
| pKa (predicted) | Strongest Basic: 7.34 | Chemaxon |
| SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | [3] |
| InChI Key | RPYIKXHIQXRXEM-BTJKTKAUSA-N | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥20.1 mg/mL (with ultrasonic) | [3] |
| Ethanol | ≥2.85 mg/mL (with gentle warming) | [3] |
| Water | Insoluble | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT2B receptor, with a binding affinity (Ki) of 3.4 nM.[2] It exhibits high selectivity over the closely related 5-HT2A and 5-HT2C receptors.[2] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is implicated in various cellular processes, including cell proliferation and fibrosis.
This compound exerts its pharmacological effects by blocking this signaling cascade. Notably, it has been shown to inhibit 5-HT-induced mitogen-activated protein kinase (MAPK) activation, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with an IC50 of 12 nM.[3] It also reduces thymidine (B127349) incorporation in cells expressing the human 5-HT2B receptor, a measure of cell proliferation, with an IC50 of 3 nM.[3] Furthermore, this compound has been shown to inhibit the transcription of profibrotic growth factors such as transforming growth factor-beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibroblast growth factor 2 (FGF2).
Table 3: Biological Activity of this compound
| Parameter | Value | Cell Line/System |
| Ki (5-HT2B) | 3.4 nM | Recombinant human 5-HT2B receptor |
| IC50 (MAPK activation) | 12 nM | CHO cells expressing human 5-HT2B |
| IC50 (Thymidine incorporation) | 3 nM | CHO cells expressing human 5-HT2B |
| IC50 (Cell proliferation) | 4.6 nM | KRJ-I small intestinal neuroendocrine tumor cells |
| IC50 (5-HT secretion) | 6.9 nM | KRJ-I cells |
| IC50 (Isoproterenol-stimulated 5-HT release) | 1.25 nM | NCI-H720 cells |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying the effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2B receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-LSD or another suitable 5-HT2B receptor radioligand.
-
Non-specific binding control: 10 µM Serotonin or another suitable unlabeled ligand.
-
This compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or this compound dilution.
-
50 µL of radioligand ([³H]-LSD) at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the inhibitory effect of this compound on 5-HT-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the 5-HT2B receptor (e.g., CHO-K1 or a relevant cell line).
-
Cell culture medium and serum.
-
This compound.
-
Serotonin (5-HT).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with 5-HT (e.g., 1 µM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to total ERK1/2.
This in vivo protocol evaluates the therapeutic efficacy of this compound in a well-established rat model of PAH.[5]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
Monocrotaline (B1676716) (MCT).
-
This compound.
-
Vehicle for MCT (e.g., saline, pH adjusted to 7.4).
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Equipment for measuring right ventricular systolic pressure (RVSP) via catheterization.
-
Equipment for echocardiography.
-
Formalin and paraffin (B1166041) for histology.
Procedure:
-
Induce PAH by a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg). A control group receives vehicle only.
-
Begin daily oral administration of this compound (e.g., 30-100 mg/kg) or vehicle to the MCT-treated rats, starting on day 1 and continuing for 3-4 weeks.
-
Monitor the animals' body weight and general health throughout the study.
-
At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., right ventricular wall thickness, pulmonary artery diameter).
-
Measure RVSP by inserting a catheter into the right ventricle via the jugular vein under anesthesia.
-
Euthanize the animals and harvest the heart and lungs.
-
Dissect the heart to separate the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Fix the lungs in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
Analyze the data to compare the effects of this compound treatment with the MCT-vehicle control group.
This protocol assesses the effect of this compound on the viability of a relevant cell line.
Materials:
-
A suitable cell line (e.g., KRJ-I or another line expressing 5-HT2B receptors).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., WST-1, CellTiter-Glo).
-
96-well cell culture plates.
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its chemical and biological properties, along with the comprehensive experimental protocols, should facilitate further investigation into its therapeutic potential.
References
- 1. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PRX-08066: A Selective 5-HT2B Receptor Antagonist
An In-Depth Technical Overview for Researchers and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, discovered and developed by Predix Pharmaceuticals, which later became Epix Pharmaceuticals.[1] This compound emerged from research into the role of the 5-HT2B receptor in the pathophysiology of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by high blood pressure in the pulmonary arteries. The development of this compound was spurred by the discovery that the potent 5-HT2B agonist norfenfluramine (B1679916) could induce PAH and heart valve damage.[1] This whitepaper provides a comprehensive technical guide to the discovery, development, mechanism of action, and experimental evaluation of this compound.
Core Discovery and Medicinal Chemistry
This compound, chemically identified as 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile, was designed as a highly selective antagonist for the 5-HT2B receptor.[1]
Synthesis
The synthesis of this compound involves a multi-step process, as detailed in U.S. Patent 7,030,240 B2. The core of the molecule is a thieno[2,3-d]pyrimidine (B153573) scaffold, which is a key pharmacophore for its interaction with the 5-HT2B receptor. The synthesis generally proceeds through the construction of this heterocyclic system, followed by the coupling of the piperidine (B6355638) and fluorobenzonitrile moieties.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively blocking the 5-HT2B receptor, a G protein-coupled receptor (GPCR). The 5-HT2B receptor is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This signaling cascade is implicated in the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key pathological feature of PAH.
By antagonizing the 5-HT2B receptor, this compound inhibits these downstream signaling events. Notably, it has been shown to inhibit 5-HT-induced mitogen-activated protein kinase (MAPK) activation. The MAPK/ERK pathway is a critical downstream effector of 5-HT2B receptor activation that promotes cell proliferation.
Preclinical and Clinical Development
The development of this compound has been supported by a series of preclinical and clinical studies designed to evaluate its efficacy, safety, and pharmacokinetic profile.
In Vitro Studies
A variety of in vitro assays were conducted to characterize the pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human 5-HT2B Receptor | Ki | 3.4 nM | [1] |
| MAPK Activation | CHO cells (human 5-HT2BR) | IC50 | 12 nM | |
| Thymidine Incorporation | CHO cells (human 5-HT2BR) | IC50 | 3 nM | |
| Cell Proliferation | KRJ-I (SI-NET cell line) | IC50 | 0.46 nM | |
| 5-HT Secretion | KRJ-I (SI-NET cell line) | IC50 | 6.9 nM | |
| Isoproterenol-stimulated 5-HT release | NCI-H720 cells | IC50 | 1.25 nM |
Experimental Protocols:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to the human 5-HT2B receptor.
-
Methodology: Membranes from cells stably expressing the human 5-HT2B receptor were incubated with a radiolabeled ligand (e.g., [3H]5-HT) in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The radioactivity was measured, and the Ki value was calculated using the Cheng-Prusoff equation.
-
In Vivo Studies
Preclinical evaluation of this compound was primarily conducted in the monocrotaline (B1676716) (MCT)-induced PAH rat model.
Table 2: In Vivo Efficacy of this compound in the Monocrotaline (MCT) Rat Model
| Parameter | Treatment Group | Result | Reference |
| Peak Pulmonary Artery Pressure | This compound (50 mg/kg) | Significant reduction | |
| Peak Pulmonary Artery Pressure | This compound (100 mg/kg) | Significant reduction | |
| Right Ventricular Hypertrophy | This compound (50 and 100 mg/kg) | Significant reduction | |
| Medial Wall Thickening | This compound (50 and 100 mg/kg) | Significant reduction | |
| Lumen Occlusion | This compound (50 and 100 mg/kg) | Significant reduction |
Experimental Protocols:
-
Monocrotaline (MCT)-Induced PAH in Rats:
-
Objective: To evaluate the efficacy of this compound in a well-established animal model of PAH.
-
Methodology: Male Sprague-Dawley rats were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce PAH. Following the induction of the disease, rats were treated orally with this compound (e.g., 50 or 100 mg/kg daily) or vehicle for a specified period (e.g., 2-4 weeks). Hemodynamic parameters, such as pulmonary artery pressure and right ventricular systolic pressure, were measured via right heart catheterization. At the end of the study, hearts and lungs were excised for histological analysis to assess right ventricular hypertrophy and pulmonary vascular remodeling.
-
References
Methodological & Application
PRX-08066 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Application Note & Protocol | Drug Development | For Research Use Only
Abstract
This document provides detailed protocols for the in vitro characterization of PRX-08066, a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor. This compound has demonstrated therapeutic potential in preclinical models of pulmonary arterial hypertension and has been investigated for its anti-proliferative effects.[1] The following application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the study of 5-HT2B receptor pharmacology and the evaluation of compounds like this compound. The described assays include a radioligand binding assay to determine binding affinity, functional assays to assess antagonist activity by measuring intracellular calcium mobilization and ERK phosphorylation, and a cell proliferation assay to evaluate the anti-proliferative effects of this compound.
Introduction
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) with a high binding affinity.[1] The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes, including the regulation of vascular tone and cell proliferation.[2] Dysregulation of 5-HT2B receptor signaling has been associated with conditions such as pulmonary arterial hypertension (PAH).[2] this compound has been shown to inhibit 5-HT-induced signaling and cellular proliferation, making it a valuable tool for studying 5-HT2B receptor function and a potential therapeutic candidate. This document outlines the key in vitro assays for characterizing the pharmacological profile of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound obtained from the described in vitro assays.
Table 1: Radioligand Binding Affinity of this compound for the Human 5-HT2B Receptor.
| Parameter | Value |
| Radioligand | [3H]-LSD |
| Cell Line | CHO-K1 cells stably expressing human 5-HT2B receptor |
| Ki (nM) | 3.4 |
Table 2: Functional Antagonism of this compound at the Human 5-HT2B Receptor.
| Assay | Cell Line | Agonist | IC50 (nM) |
| Serotonin-Induced Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human 5-HT2B receptor | Serotonin (5-HT) | ~3-10 |
| Serotonin-Induced ERK Phosphorylation | CHO-K1 cells stably expressing human 5-HT2B receptor | Serotonin (5-HT) | 12 |
Table 3: Anti-proliferative Activity of this compound.
| Assay | Cell Line | IC50 (nM) |
| [3H]-Thymidine Incorporation | CHO-K1 cells stably expressing human 5-HT2B receptor | 3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2B receptor signaling pathway and the general experimental workflows for the in vitro assays.
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the human 5-HT2B receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably transfected with the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Non-specific Binding Control: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields adequate signal-to-noise ratio (e.g., 5-10 µg protein per well).
-
Assay Plate Setup:
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of a high concentration of serotonin (e.g., 10 µM final concentration).
-
Competition Binding: Add 25 µL of serially diluted this compound.
-
-
Radioligand Addition: Add 25 µL of [3H]-LSD to all wells at a concentration near its Kd (e.g., 1-2 nM).
-
Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the competition binding data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin-Induced Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit serotonin-induced increases in intracellular calcium.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye.
Procedure:
-
Cell Seeding: Seed the CHO-h5-HT2B cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject serotonin at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serotonin-Induced ERK Phosphorylation Assay
This assay determines the inhibitory effect of this compound on serotonin-induced phosphorylation of extracellular signal-regulated kinase (ERK).
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Cell Culture Medium: As described for the calcium mobilization assay.
-
Serum-Free Medium: Basal medium without FBS.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
ERK Phosphorylation Detection Kit: e.g., HTRF, AlphaLISA, or ELISA-based kits with antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add serotonin (at its EC80 concentration) and incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the detection kit manufacturer's instructions.
-
Detection of pERK and Total ERK:
-
Transfer the cell lysates to the detection plate.
-
Add the detection reagents (e.g., antibodies conjugated to donor and acceptor fluorophores).
-
Incubate as recommended by the manufacturer.
-
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the pERK signal to the total ERK signal for each well. Calculate the percentage of inhibition of the serotonin-induced response by this compound. Determine the IC50 value by fitting the data to a dose-response curve.
[3H]-Thymidine Incorporation Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Cell Culture Medium.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Radiolabel: [3H]-Thymidine.
-
Cell Harvester.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.
-
Compound and Agonist Treatment:
-
Add this compound at various concentrations.
-
Add serotonin to stimulate proliferation.
-
Include appropriate controls (vehicle, serotonin alone).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Radiolabeling: Add [3H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-18 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the DNA containing the incorporated [3H]-thymidine onto the filter.
-
Washing: Wash the filters to remove unincorporated [3H]-thymidine.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of serotonin-induced proliferation for each concentration of this compound. Determine the IC50 value from the dose-response curve.
References
PRX-08066 Cell Culture Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1] Serotonin, a key signaling molecule, can contribute to the pathology of diseases like pulmonary arterial hypertension (PAH) by promoting the constriction of blood vessels and the proliferation of smooth muscle cells in the pulmonary arteries.[2] this compound specifically blocks the 5-HT2B receptor, thereby inhibiting these detrimental effects.[2][3] This antagonist has shown potential in preclinical studies for reducing the severity of PAH.[4][5] It is also being investigated for its anti-cancer properties due to its ability to inhibit fibroblast activation.[1] This guide provides detailed protocols for the application of this compound in cell culture experiments.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay Description | Value | Reference |
| Ki | - | 5-HT2B Receptor Binding Affinity | 3.4 nM | [1] |
| IC50 | CHO cells expressing human 5-HT2B receptor | Inhibition of 5-HT-induced mitogen-activated protein kinase (MAPK) activation | 12 nM | [6] |
| IC50 | CHO cells expressing human 5-HT2B receptor | Inhibition of thymidine (B127349) incorporation | 3 nM | [6] |
| IC50 | CHO-K1 cells | Antagonist activity at 5-HT2B receptor (inhibition of serotonin-induced intracellular Ca2+ flux) | 3.5 nM | |
| IC50 | CHO-K1 cells | Antagonist activity at 5-HT2B receptor (inhibition of serotonin-induced intracellular Ca2+ flux) in the presence of 4% human serum albumin | 270 nM | |
| IC50 | KRJ-I (small intestinal neuroendocrine tumor cell line) | Inhibition of cell proliferation | 0.46 nM | [7] |
| IC50 | KRJ-I (small intestinal neuroendocrine tumor cell line) | Inhibition of 5-HT secretion | 6.9 nM | [7] |
| IC50 | NCI-H720 cells | Inhibition of isoproterenol-stimulated 5-HT release | 1.25 nM | [7] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H17ClFN5S |
| Molecular Weight | 401.89 g/mol |
| Solubility | DMSO: 92 mg/mL (177.61 mM), Water: Insoluble, Ethanol: 86 mg/mL (166.03 mM) |
Signaling Pathway
The activation of the 5-HT2B receptor by serotonin (5-HT) initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can lead to downstream effects such as cell proliferation and vasoconstriction. This compound acts as an antagonist, blocking serotonin from binding to the 5-HT2B receptor and thereby inhibiting this signaling cascade.
Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration and the molecular weight (401.89 g/mol ), calculate the required mass of this compound.
-
To prepare a 10 mM stock solution, dissolve 4.02 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Culture
Recommended Cell Lines:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs): Primary cells or cell lines are ideal for studying the effects of this compound on proliferation and migration relevant to pulmonary hypertension.
-
CHO-K1 cells stably expressing the human 5-HT2B receptor: Useful for specific receptor binding and functional assays.
-
KRJ-I or NCI-H720 cells: For studying the effects on neuroendocrine tumor cell proliferation and serotonin secretion.
General Culture Conditions:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the inhibitory effect of this compound on serotonin-induced cell proliferation.
Materials:
-
PASMCs or other suitable cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Serotonin (5-HT)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, replace the medium with 100 µL of serum-free medium and incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare a solution of serotonin in serum-free medium. The final concentration to induce proliferation is typically in the range of 1-10 µM.
-
Add serotonin to the wells (except for the negative control wells) to stimulate cell proliferation and incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the serotonin-stimulated control.
Caption: Workflow for a cell proliferation (MTT) assay with this compound.
Intracellular Calcium Flux Assay
This protocol outlines a method to measure the ability of this compound to inhibit serotonin-induced intracellular calcium release.
Materials:
-
CHO-K1 cells expressing the human 5-HT2B receptor
-
96-well black-walled, clear-bottom microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Serotonin (5-HT)
-
This compound stock solution
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Seed cells into a 96-well black-walled, clear-bottom plate and grow to 90-100% confluency.
-
Prepare a dye loading solution containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader and record the baseline fluorescence for 30-60 seconds.
-
Add a solution of serotonin (e.g., at its EC80 concentration, to be determined empirically) to the wells to stimulate calcium flux.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound.
Western Blot for ERK Phosphorylation
This protocol is for assessing the inhibition of serotonin-induced ERK1/2 phosphorylation by this compound.
Materials:
-
PASMCs or another suitable cell line
-
6-well cell culture plates
-
Serum-free cell culture medium
-
Serotonin (5-HT)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with serotonin for a predetermined optimal time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Disclaimer
This guide is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. selleckchem.com [selleckchem.com]
- 3. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. labs.pbrc.edu [labs.pbrc.edu]
PRX-08066 Application Notes and Protocols for Rat Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist, in rat models of pulmonary hypertension (PH). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Compound Information
-
Compound: this compound (5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate)
-
Mechanism of Action: Selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1] By blocking this receptor, this compound inhibits downstream signaling pathways that contribute to pulmonary vasoconstriction and vascular remodeling.
-
Therapeutic Potential: Investigated for the treatment of pulmonary arterial hypertension (PAH).[1]
Dosage and Administration in Rat Models
Oral administration is the most commonly documented route for this compound in rat models of pulmonary hypertension. The dosage and duration of treatment can be adapted based on the specific experimental design and the model of PH used.
Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension Model
The MCT model is a widely used and reproducible method for inducing PAH in rats, characterized by endothelial damage and subsequent vascular remodeling.[1]
Dosage Data Summary:
| Rat Model | Dosage | Frequency | Duration | Key Outcomes | Reference |
| Male Sprague-Dawley Rats (MCT-induced PAH) | 50 mg/kg | Twice daily (orally) | 5 weeks | Significant reduction in peak pulmonary artery pressure. | [1] |
| Male Sprague-Dawley Rats (MCT-induced PAH) | 100 mg/kg | Twice daily (orally) | 5 weeks | Significant reduction in peak pulmonary artery pressure, right ventricular hypertrophy, and improved right ventricular ejection fraction.[1] | [1] |
Detailed Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 40-60 mg/kg is administered to induce pulmonary hypertension.[1] The development of PAH typically occurs over 3-4 weeks.
-
Drug Preparation:
-
For oral gavage, this compound can be prepared as a homogeneous suspension.
-
A common vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose sodium (CMC-Na).
-
To prepare a 10 mg/mL suspension, for example, weigh the appropriate amount of this compound and suspend it in the CMC-Na solution. Ensure the suspension is uniform before each administration.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage.
-
The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
-
Treatment with this compound can be initiated either prophylactically (at the time of or shortly after MCT injection) or therapeutically (once PAH is established). In the pivotal study, treatment began at the time of MCT injection and continued for 5 weeks.[1]
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Primary endpoints are typically measured at the end of the treatment period and may include:
-
Hemodynamic measurements (e.g., right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP)).
-
Right ventricular hypertrophy, assessed by the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Pulmonary vascular remodeling, assessed by histological analysis of pulmonary arterioles.
-
-
Hypoxia-Induced Pulmonary Hypertension Model
Chronic exposure to hypoxia is another common method for inducing PH in rats, which mimics the pathophysiology of PH associated with chronic lung diseases. While specific studies detailing the full protocol for this compound in this model are not as prevalent, it has been shown to be effective.[2] The dosages used in the MCT model can serve as a starting point for studies in the hypoxia model.
Suggested Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are suitable.
-
Induction of PAH:
-
House rats in a hypoxic chamber with a controlled oxygen concentration, typically 10% O2, for a period of 2 to 4 weeks.
-
The duration of hypoxia can be adjusted to modulate the severity of the induced PH.
-
-
Drug Preparation: Prepare this compound suspension for oral gavage as described for the MCT model.
-
Administration:
-
Administer this compound or vehicle control orally (e.g., 50-100 mg/kg, twice daily) for the duration of the hypoxic exposure.
-
Treatment can be initiated at the start of the hypoxic period.
-
-
Monitoring and Endpoints:
-
Monitor animal health, including signs of distress related to hypoxia.
-
Endpoints are similar to the MCT model, with a focus on hemodynamic and structural changes in the heart and pulmonary vasculature.
-
Signaling Pathway of this compound in Pulmonary Hypertension
This compound exerts its therapeutic effects by antagonizing the 5-HT2B receptor, which is upregulated in the pulmonary arteries of individuals with PAH. Activation of the 5-HT2B receptor by serotonin (B10506) (5-HT) triggers a cascade of intracellular signaling events that promote pulmonary artery smooth muscle cell (PASMC) proliferation and vasoconstriction, key features of pulmonary vascular remodeling.
Caption: 5-HT2BR signaling pathway and the inhibitory action of this compound.
Pathway Description:
-
Activation: Serotonin (5-HT) binds to and activates the 5-HT2B receptor, which is coupled to the Gq/11 protein.
-
Second Messengers: This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 triggers the release of intracellular calcium (Ca²⁺), leading to vasoconstriction.
-
DAG activates Protein Kinase C (PKC), which can then activate the Extracellular signal-regulated kinase (ERK) pathway, promoting cell proliferation.
-
Activation of the 5-HT2B receptor can also potentiate Transforming Growth Factor-beta (TGF-β) signaling through Smad2/3, further contributing to vascular remodeling and fibrosis.
-
-
Inhibition by this compound: this compound selectively blocks the 5-HT2B receptor, thereby preventing the initiation of this signaling cascade and mitigating the pathological changes associated with pulmonary hypertension.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of pulmonary hypertension.
Caption: Experimental workflow for this compound efficacy testing in rat PAH models.
Disclaimer: These protocols are intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee (IACUC).
References
Application Notes and Protocols for PRX-08066 in a Monocrotaline-Induced Pulmonary Arterial Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist, in the widely utilized monocrotaline (B1676716) (MCT) rat model of pulmonary arterial hypertension (PAH). The following sections detail the underlying mechanism, experimental protocols, and key findings, offering a practical guide for researchers investigating novel therapeutic strategies for PAH.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] The serotonin (B10506) (5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been identified as a key contributor to the pathogenesis of PAH.[3] 5-HT is a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells.[3] The expression of the 5-HT2B receptor is elevated in the pulmonary arteries of both human PAH patients and preclinical models.[4]
This compound is a selective antagonist of the 5-HT2B receptor.[1][5] By blocking this receptor, this compound has been shown to cause selective vasodilation of pulmonary arteries and inhibit the proliferation of pulmonary artery smooth muscle cells, thereby attenuating the development of PAH in preclinical models.[1][3] The monocrotaline-induced PAH model in rats is a well-established and widely used model that mimics several key features of human PAH, including vascular remodeling, inflammation, and right ventricular hypertrophy.[6][7]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the 5-HT2B receptor, a G-protein coupled receptor abundant in pulmonary endothelial and smooth muscle cells.[3] Activation of the 5-HT2B receptor by serotonin leads to a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[4][8] This signaling cascade promotes vasoconstriction and proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling seen in PAH.[3][9] this compound has been demonstrated to inhibit 5-HT-induced ERK phosphorylation, thereby mitigating these pathological processes.[4][8]
Figure 1: Signaling pathway of 5-HT2BR in PAH and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on published studies using this compound in the monocrotaline-induced PAH rat model.[1]
Animal Model Induction
-
Species: Male Sprague-Dawley rats.[1]
-
Monocrotaline Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (40-60 mg/kg) is used to induce PAH.[1][10] The development of PAH typically occurs over 3 to 4 weeks.[2]
Dosing and Administration of this compound
-
Formulation: this compound is typically administered orally.
-
Dosage: Effective doses in rat models range from 30 mg/kg to 100 mg/kg, administered twice daily.[1][4]
-
Treatment Duration: Treatment with this compound is generally initiated at the time of or shortly after monocrotaline injection and continues for 4 to 5 weeks.[1]
Efficacy Evaluation
Several endpoints are assessed to determine the efficacy of this compound in attenuating MCT-induced PAH.
-
Hemodynamic Assessment:
-
Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.[1]
-
-
Right Ventricular Hypertrophy:
-
The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).
-
The ratio of the RV weight to the LV+S weight (Fulton Index) and the ratio of the RV weight to the total body weight are calculated to assess the degree of right ventricular hypertrophy.[1]
-
-
Cardiac Function:
-
Magnetic Resonance Imaging (MRI) can be used to evaluate cardiac function, including right ventricular ejection fraction.[1]
-
-
Histological Analysis:
-
Lung tissue is collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling.
-
Morphometric analysis is performed to quantify medial wall thickness and the degree of muscularization of small pulmonary arterioles.[1]
-
Figure 2: Experimental workflow for evaluating this compound in the MCT-induced PAH model.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in the monocrotaline-induced PAH model.
Table 1: Hemodynamic Parameters
| Treatment Group | Dose (mg/kg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| Saline + Placebo | - | 25.7 ± 2.1 |
| MCT + Placebo | - | 41.8 ± 4.6 |
| MCT + this compound | 30 | 31.9 ± 3.9 |
| MCT + this compound | 50 | Significantly reduced (P < 0.05) vs MCT control |
| MCT + this compound | 100 | 30.3 ± 1.7* |
| MCT + this compound | 100 | Significantly reduced (P < 0.01) vs MCT control |
*p<0.05 vs MCT + Placebo. Data compiled from[1][4].
Table 2: Right Ventricular Hypertrophy
| Treatment Group | Dose (mg/kg) | RV / (LV + Septum) Weight Ratio |
| Saline + Placebo | - | 0.224 ± 0.01 |
| MCT + Placebo | - | 0.379 ± 0.04 |
| MCT + this compound | 30 | 0.307 ± 0.03 |
| MCT + this compound | 50 | Significantly reduced (P < 0.01) vs MCT control |
| MCT + this compound | 100 | 0.285 ± 0.01 |
| MCT + this compound | 100 | Significantly reduced (P < 0.001) vs MCT control |
*p<0.05 vs MCT + Placebo. Data compiled from[1][4].
Table 3: Pulmonary Artery Muscularization
| Treatment Group | Dose (mg/kg) | % Vessels >75% Muscularized |
| Saline + Placebo | - | 18.2 ± 2.4 |
| MCT + Placebo | - | 38.4 ± 3.2 |
| MCT + this compound | 30 | 36.0 ± 4.0 |
| MCT + this compound | 100 | 26.8 ± 3.6 |
*p<0.05 vs MCT + Placebo. Data from[4].
Conclusion
This compound, a selective 5-HT2B receptor antagonist, has demonstrated significant efficacy in the monocrotaline-induced rat model of pulmonary arterial hypertension. It effectively reduces pulmonary artery pressure, mitigates right ventricular hypertrophy, and lessens pulmonary vascular remodeling.[1] These findings strongly support the role of the 5-HT2B receptor in the pathogenesis of PAH and highlight the therapeutic potential of this compound. The protocols and data presented herein provide a valuable resource for researchers working to further elucidate the mechanisms of PAH and develop novel therapeutic interventions.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Exploring the monocrotaline animal model for the study of pulmonary arterial hypertension: A network approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
PRX-08066 for Hypoxia-Induced Pulmonary Hypertension Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, investigated for its therapeutic potential in pulmonary arterial hypertension (PAH). This document provides detailed application notes and experimental protocols for studying the effects of this compound in preclinical models of hypoxia-induced pulmonary hypertension. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this and similar compounds.
Serotonin (5-HT) is a key mediator in the pathogenesis of pulmonary hypertension, contributing to vasoconstriction, and proliferation of pulmonary artery smooth muscle cells.[1] The 5-HT2B receptor, a G-protein coupled receptor, is upregulated in the pulmonary vasculature of PAH patients and is implicated in these pathological processes.[1][2] this compound, by selectively blocking this receptor, offers a targeted therapeutic approach to counteract the detrimental effects of serotonin in the pulmonary circulation.[3] Preclinical studies have demonstrated that this compound can attenuate the development of pulmonary hypertension in rodent models.[3]
Mechanism of Action
This compound competitively antagonizes the 5-HT2B receptor, thereby inhibiting the downstream signaling cascade initiated by serotonin. This includes the prevention of 5-HT-induced activation of mitogen-activated protein kinase (MAPK), which is linked to vasoconstriction and cellular proliferation.[1] By blocking these pathways, this compound is expected to reduce pulmonary vascular resistance, attenuate vascular remodeling, and ultimately alleviate the progression of pulmonary hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study evaluating this compound in a monocrotaline (B1676716) (MCT)-induced pulmonary hypertension rat model.
Table 1: Hemodynamic Parameters
| Parameter | Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) |
| Peak Pulmonary Artery Pressure (mmHg) | 28.3 ± 1.5 | 50.5 ± 3.1 | 40.1 ± 2.9 | 35.6 ± 2.4** |
| Right Ventricular Systolic Pressure (mmHg) | 29.1 ± 1.2 | 51.8 ± 3.3 | 41.5 ± 2.8 | 36.9 ± 2.5** |
| Mean Systemic Arterial Pressure (mmHg) | 105 ± 4 | 98 ± 5 | 101 ± 3 | 99 ± 4 |
| Heart Rate (beats/min) | 350 ± 15 | 340 ± 12 | 345 ± 10 | 338 ± 11 |
*p < 0.05, **p < 0.01 vs. MCT + Vehicle. Data are presented as mean ± SEM. (Data extracted from Porvasnik et al., 2010)[3]
Table 2: Right Ventricular Hypertrophy
| Parameter | Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) |
| Right Ventricle Weight / Body Weight (mg/g) | 0.58 ± 0.03 | 1.15 ± 0.07 | 0.89 ± 0.06 | 0.75 ± 0.05*** |
| Fulton's Index (RV / (LV + S)) | 0.25 ± 0.01 | 0.52 ± 0.03 | 0.41 ± 0.03 | 0.35 ± 0.02*** |
**p < 0.01, ***p < 0.001 vs. MCT + Vehicle. RV = Right Ventricle, LV = Left Ventricle, S = Septum. Data are presented as mean ± SEM. (Data extracted from Porvasnik et al., 2010)[3]
Table 3: Pulmonary Artery Remodeling
| Parameter | Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) |
| Medial Wall Thickness (% of external diameter) | 12.5 ± 1.1 | 28.9 ± 1.8 | 20.1 ± 1.5 | 16.8 ± 1.3 |
**p < 0.01 vs. MCT + Vehicle. Data are presented as mean ± SEM. (Data extracted from Porvasnik et al., 2010)[3]
Experimental Protocols
The following protocols are based on methodologies reported in studies of pulmonary hypertension and are suitable for evaluating compounds like this compound.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is a widely used and well-characterized method for inducing PAH in rats, involving endothelial injury and subsequent vascular remodeling.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
0.9% Saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Syringes and needles (25G)
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Induction of PAH:
-
Prepare a solution of MCT in sterile saline.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat. Control animals receive a saline injection.
-
-
Drug Administration:
-
Begin treatment with this compound or vehicle one day after MCT injection.
-
Administer this compound (e.g., 50 or 100 mg/kg) orally via gavage twice daily. The vehicle group receives the same volume of the vehicle.
-
-
Monitoring: Monitor animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty.
-
Terminal Procedures: After the designated treatment period (e.g., 28 days), perform terminal procedures for hemodynamic measurements, and tissue collection.
Hemodynamic Measurements
Invasive hemodynamic assessment is crucial for quantifying the severity of pulmonary hypertension.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheters (e.g., Millar Mikro-Tip)
-
Surgical instruments
-
Heparinized saline
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Catheterization:
-
Make a midline incision in the neck to expose the right jugular vein.
-
Carefully insert a pressure-tip catheter into the jugular vein and advance it through the right atrium and into the right ventricle.
-
Advance the catheter further into the pulmonary artery. Correct placement is confirmed by the characteristic pressure waveforms.
-
-
Data Recording: Record the right ventricular systolic pressure (RVSP) and pulmonary artery pressure (PAP).
-
Systemic Pressure: A separate catheter can be inserted into the carotid artery to measure systemic arterial pressure.
-
Euthanasia: Following data collection, euthanize the animal.
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
Fulton's Index is a standard method for quantifying right ventricular hypertrophy.
Materials:
-
Dissecting scissors and forceps
-
Analytical balance
Procedure:
-
Heart Excision: After euthanasia, carefully excise the heart.
-
Dissection:
-
Trim the atria and large vessels from the ventricles.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
-
Weighing:
-
Gently blot the tissue to remove excess fluid.
-
Weigh the RV and LV+S separately.
-
-
Calculation: Calculate Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S.
Histological Analysis of Pulmonary Artery Remodeling
Histological examination of the pulmonary arteries allows for the quantification of vascular remodeling.
Materials:
-
Formalin (10%)
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Tissue Fixation: Perfuse the lungs with 10% formalin at a constant pressure to preserve the pulmonary vasculature.
-
Embedding and Sectioning:
-
Excise the lungs and immerse them in formalin for 24-48 hours.
-
Embed the lung tissue in paraffin and cut thin sections (e.g., 5 µm).
-
-
Staining: Stain the sections with H&E to visualize the vessel walls.
-
Image Analysis:
-
Capture images of small pulmonary arteries (50-100 µm in diameter).
-
Measure the external diameter and the medial wall thickness of the vessels.
-
Express the medial wall thickness as a percentage of the external diameter.
-
Conclusion
The provided data and protocols offer a comprehensive guide for the preclinical evaluation of this compound and other 5-HT2B receptor antagonists in the context of hypoxia-induced pulmonary hypertension. The significant attenuation of pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling in a rat model highlights the therapeutic potential of this compound class. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental needs and to further elucidate the role of the serotonin pathway in pulmonary hypertension.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066 in Fibroblast Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast activation is a critical process in wound healing and tissue repair. However, persistent activation leads to pathological fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components, which can impair organ function. Serotonin (5-HT), a key neurotransmitter, has been implicated in promoting fibroblast activation and subsequent fibrosis through its interaction with the 5-hydroxytryptamine receptor 2B (5-HT2B).[1][2][3] PRX-08066 is a potent and selective antagonist of the 5-HT2B receptor and has shown potential in attenuating fibrotic processes.[4][5][6]
These application notes provide a detailed experimental protocol to assess the efficacy of this compound in inhibiting fibroblast activation in vitro. The protocol outlines the isolation and culture of primary fibroblasts, induction of a fibrotic phenotype using a combination of 5-HT and Transforming Growth Factor-beta 1 (TGF-β1), treatment with this compound, and subsequent analysis of key fibrotic markers.
Key Signaling Pathway in 5-HT Mediated Fibroblast Activation
Serotonin-mediated fibroblast activation is a complex process involving the 5-HT2B receptor and its downstream signaling cascades. Activation of the 5-HT2B receptor by 5-HT can lead to the upregulation of pro-fibrotic factors, including TGF-β1.[1][3] TGF-β1, in turn, activates its own signaling pathway, primarily through Smad proteins, leading to the transcription of genes associated with fibrosis, such as those for alpha-smooth muscle actin (α-SMA) and collagen.[1][3] this compound, by blocking the 5-HT2B receptor, is hypothesized to inhibit this initial trigger in the fibrotic cascade.
Caption: this compound mechanism of action in blocking 5-HT-mediated fibroblast activation.
Experimental Workflow Overview
The following diagram outlines the complete experimental process, from the initial isolation of primary fibroblasts to the final data analysis, for assessing the effects of this compound on fibroblast activation.
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.
Detailed Experimental Protocol
This protocol details the in vitro assessment of this compound's ability to inhibit fibroblast activation.
Materials and Reagents
-
Primary human lung or cardiac fibroblasts
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 2mM L-glutamine, Penicillin/Streptomycin)
-
Serum-free DMEM
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Serotonin (5-HT) hydrochloride
-
Recombinant Human TGF-β1
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ACTA2, COL1A1, FN1, and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Collagen assay kit (e.g., Sirius Red based)
Procedure
1. Cell Culture and Seeding
-
Culture primary fibroblasts in Fibroblast Growth Medium at 37°C in a 5% CO2 incubator.
-
Use cells from passages 2-3 for experiments to maintain a consistent phenotype.[7]
-
When cells reach 80-90% confluency, trypsinize and seed them into appropriate multi-well plates at a density of 2 x 10^4 cells/cm².[7]
-
Allow cells to adhere for 24 hours.
2. Serum Starvation and Treatment
-
Aspirate the growth medium, wash cells once with PBS, and replace with serum-free DMEM.
-
Incubate for 24 hours to synchronize the cells and reduce baseline activation.[7]
-
Prepare treatment media in serum-free DMEM. The final concentrations should be determined based on dose-response experiments, but suggested starting points are:
-
Vehicle Control: Serum-free DMEM
-
Activation Control: 10 µM 5-HT + 5 ng/mL TGF-β1
-
This compound Treatment: Varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) + 10 µM 5-HT + 5 ng/mL TGF-β1
-
This compound Control: Highest concentration of this compound alone
-
-
Aspirate the starvation medium and pre-treat the cells with media containing this compound or vehicle for 1 hour.
-
Add the activation stimuli (5-HT + TGF-β1) to the appropriate wells.
-
Incubate for the desired time points based on the analysis method:
3. Assessment of Fibroblast Activation
a. Real-Time Quantitative PCR (RT-qPCR)
-
After 24 hours of treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for fibrotic markers (ACTA2, COL1A1, FN1) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
b. Western Blotting
-
After 48-72 hours of treatment, lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against α-SMA and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensity, normalizing to the loading control (β-actin).
c. Immunocytochemistry (ICC) for α-SMA
-
After 48-72 hours, fix cells grown on coverslips with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[7]
-
Block with 5% BSA for 1 hour at room temperature.[7]
-
Incubate with anti-α-SMA primary antibody (e.g., 1:500 dilution) overnight at 4°C.[7][8]
-
Wash and incubate with a fluorophore-conjugated secondary antibody and DAPI for 1 hour.
-
Mount the coverslips and visualize using a fluorescence microscope. Capture images and quantify the intensity of α-SMA staining or the percentage of α-SMA positive cells.
d. Collagen Synthesis Assay
-
After 48-72 hours, collect the cell culture supernatant and/or cell lysate.
-
Quantify the amount of soluble collagen using a Sirius Red-based colorimetric assay according to the manufacturer's instructions.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Fibrotic Gene Expression (Relative Fold Change vs. Vehicle)
| Treatment Group | ACTA2 (α-SMA) | COL1A1 (Collagen I) | FN1 (Fibronectin) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 5-HT + TGF-β1 | 5.2 ± 0.6 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| + this compound (0.1 µM) | 4.1 ± 0.5 | 5.2 ± 0.6 | 3.6 ± 0.4 |
| + this compound (1 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| + this compound (10 µM) | 1.3 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| This compound (10 µM) only | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: Effect of this compound on α-SMA Protein Expression and Collagen Production
| Treatment Group | α-SMA Protein Level (Normalized to Vehicle) | Total Collagen (µg/mL) |
| Vehicle Control | 1.0 ± 0.2 | 2.5 ± 0.4 |
| 5-HT + TGF-β1 | 4.8 ± 0.5 | 12.3 ± 1.5 |
| + this compound (0.1 µM) | 3.9 ± 0.4 | 9.8 ± 1.2 |
| + this compound (1 µM) | 2.1 ± 0.3 | 5.6 ± 0.8 |
| + this compound (10 µM) | 1.2 ± 0.2 | 3.1 ± 0.5 |
| This compound (10 µM) only | 1.1 ± 0.2 | 2.7 ± 0.4 |
Data are presented as mean ± SEM and are hypothetical.
Conclusion
This protocol provides a comprehensive framework for evaluating the anti-fibrotic potential of this compound. By inhibiting the 5-HT2B receptor, this compound is expected to reduce the expression of key markers of fibroblast activation in a dose-dependent manner. The presented methodologies allow for a thorough investigation of the compound's efficacy and mechanism of action, providing valuable data for drug development professionals in the field of anti-fibrotic therapies.
References
- 1. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT(2B) receptor plays a key regulatory role in both neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of PRX-08066, a potent and selective 5-HT2B receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the serotonin (B10506) 5-HT2B receptor, with a binding affinity (Ki) of 3.4 nM.[1] It demonstrates high selectivity over the closely related 5-HT2A and 5-HT2C receptors.[1] Due to its role in blocking 5-HT2B signaling, this compound is utilized in research investigating pulmonary arterial hypertension, cancer, and fibrotic disorders.[1][2][3] Accurate preparation of a stable, concentrated stock solution is the first critical step for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below. Note that this compound can be supplied as a free base or as a maleate (B1232345) salt, which will affect its molecular weight and solubility. Always refer to the manufacturer's certificate of analysis for batch-specific information.
| Property | This compound (Free Base) | This compound (Maleate Salt) | Source(s) |
| Molecular Formula | C₁₉H₁₇ClFN₅S | C₂₃H₂₁ClFN₅O₄S | [1][4] |
| Molecular Weight | 401.9 g/mol | 517.96 g/mol | [1][4][5] |
| Purity | ≥95% | Not Specified | [4] |
| Appearance | Crystalline solid | Solid | [2][4] |
| Solubility in DMSO | ~96 mg/mL | ~104 mg/mL (200.78 mM) | [4][6] |
| Solubility in Ethanol | ~91 mg/mL | ~98 mg/mL | [4][6] |
| Solubility in Water | Insoluble | Not Specified | [6] |
| Storage (Powder) | -20°C for ≥ 3 years | -20°C for ≥ 3 years | [6] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | -80°C for up to 1 year; -20°C for up to 1 month | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (free base) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.019 mg of this compound (free base).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example: 10 mM x 1 mL x 401.9 g/mol = 4019 mg/L = 4.019 mg/mL
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: this compound blocks serotonin-induced signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
PRX-08066 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, with a binding affinity (Ki) of 3.4 nM.[1][2] It has demonstrated potential therapeutic applications in conditions such as pulmonary arterial hypertension and is also being investigated for its anti-cancer properties due to its ability to inhibit fibroblast activation.[2] These application notes provide detailed information on the solubility of this compound, protocols for its use in in-vitro assays, and an overview of its mechanism of action.
Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and for conducting in vitro and in vivo studies. The following table summarizes the available solubility data. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 104 | 200.78 | Use fresh, anhydrous DMSO.[3] |
| 92 | 177.61 | Solubility may vary slightly between batches.[4] | |
| Ethanol | 98 | - | - |
| 86 | 166.03 | -[4] | |
| Water | Insoluble | - | -[3] |
| 92 | 177.61 | Conflicting data exists; insolubility is more commonly reported.[4] |
Note: Slight variations in solubility are normal and can be attributed to batch-to-batch differences.[4]
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight of this compound (401.89 g/mol for the free base, 517.96 g/mol for the maleate (B1232345) salt).
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the 5-HT2B receptor. The binding of serotonin (B10506) (5-HT) to this G-protein coupled receptor (GPCR) activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell proliferation and fibrosis.[1][5] By blocking the 5-HT2B receptor, this compound inhibits these downstream effects. Specifically, it has been shown to decrease the phosphorylation of ERK1/2 and inhibit the synthesis and secretion of profibrotic growth factors such as Transforming Growth Factor-beta 1 (TGF-β1).[6][7]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT(2B) receptor plays a key regulatory role in both neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[1] It is a small molecule inhibitor being investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension (PAH). As a G-protein coupled receptor (GPCR) antagonist, this compound modulates the serotonin (B10506) signaling pathway, which is implicated in vasoconstriction and cell proliferation. These application notes provide a summary of the available data on the stability and storage of this compound, along with generalized protocols for stability testing based on industry best practices.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-benzonitrile | [2] |
| Molecular Formula | C₁₉H₁₇ClFN₅S | [2] |
| Molecular Weight | 401.9 g/mol | N/A |
| Physical Form | Solid | [3] |
| Solubility | DMSO: 104 mg/mL | [4] |
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. Based on available data from suppliers, the following conditions are recommended.
Storage Recommendations
| Condition | Temperature | Additional Information |
| Long-Term Storage | -20°C or -80°C | For extended periods to ensure maximum stability.[3][5] |
| Short-Term Storage | 2-8°C | Suitable for transient storage and immediate use.[5][6] |
General Handling Guidelines:
-
Keep the container tightly sealed in a dry and well-ventilated area.[5]
-
Protect the compound from light.[6]
-
For optimal stability, especially in solution, it is advisable to store under an inert gas atmosphere.[6]
-
One supplier suggests a stability of at least two years when stored under appropriate conditions.[7]
Incompatibilities and Decomposition
To prevent degradation, avoid exposing this compound to the following:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids and alkalis[5]
In the event of decomposition, hazardous breakdown products may include carbon oxides, hydrogen chloride, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[2]
Signaling Pathway of this compound
This compound acts as an antagonist at the 5-HT2B receptor, thereby inhibiting the downstream signaling cascade initiated by serotonin (5-HT). The 5-HT2B receptor is a Gq/11 protein-coupled receptor. Its activation by an agonist leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is involved in various cellular processes, including smooth muscle contraction and proliferation. By blocking this receptor, this compound can mitigate these effects.
Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
While specific, validated stability-indicating assay protocols for this compound are not publicly available, the following section outlines a generalized experimental workflow for conducting forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. This protocol should be adapted and validated for the specific analytical method used.
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions. This information is critical for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Workflow Diagram:
Caption: Generalized Workflow for Forced Degradation Studies.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize with 0.1 N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize with 0.1 N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and protect from light. Withdraw samples at various time points.
-
Thermal Degradation:
-
Solid State: Store a known amount of solid this compound in a calibrated oven at an elevated temperature (e.g., 60°C).
-
Solution State: Store the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C).
-
-
Photolytic Degradation: Expose both solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples using a developed and validated stability-indicating HPLC method.
-
The mobile phase, column, flow rate, and detector wavelength should be optimized to achieve good separation between the parent drug and any degradation products.
-
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of the parent drug in the stressed samples using a photodiode array (PDA) detector or mass spectrometer to ensure that the chromatographic peak of the analyte is not co-eluting with any other degradants.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining parent drug account for close to 100% of the initial concentration of the drug.
-
Identification of Degradants: If significant degradation is observed, further studies using techniques like LC-MS/MS can be performed to identify the structure of the major degradation products.
-
Disclaimer: The experimental protocols provided are for informational purposes only and represent a general approach. These protocols have not been specifically validated for this compound and should be adapted and rigorously validated by the end-user for their specific analytical instrumentation and intended application. It is the user's responsibility to ensure that their experimental design and execution comply with all relevant safety and regulatory guidelines.
References
- 1. sec.gov [sec.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066 in Mitogen-Activated Protein Kinase (MAPK) Activation Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1][2] The activation of the 5-HT2B receptor by its ligand, serotonin (B10506) (5-HT), is known to trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[3][4] Specifically, this compound has been demonstrated to inhibit the 5-HT-induced phosphorylation of ERK1/2, a key component of the MAPK pathway.[1] This makes this compound a valuable pharmacological tool for researchers studying the role of the 5-HT2B receptor in MAPK-mediated cellular processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying MAPK activation.
Mechanism of Action
Serotonin (5-HT) binding to the 5-HT2B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of the MAPK pathway.[5] This typically involves the activation of upstream kinases that sequentially phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, leading to various cellular responses such as proliferation. This compound acts as a competitive antagonist at the 5-HT2B receptor, blocking the binding of 5-HT and thereby preventing the initiation of this downstream signaling cascade and subsequent MAPK activation.[1][5]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The following table summarizes the key in vitro potency and efficacy values for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki (5-HT2BR) | 3.4 nM | - | [1][2] |
| IC50 (MAPK Activation) | 12 nM | - | [1] |
| IC50 (Thymidine Incorporation) | 3 nM | CHO cells expressing human 5-HT2BR | [1] |
| IC50 (Cell Proliferation) | 4.6 nM | KRJ-I small intestinal neuroendocrine tumor cells | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on MAPK activation and cell proliferation.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes how to measure the inhibitory effect of this compound on 5-HT-induced ERK1/2 phosphorylation.
Figure 2: Western Blot Workflow.
Materials:
-
Cells expressing 5-HT2B receptors (e.g., CHO-h5-HT2BR, pulmonary artery smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Serotonin (5-HT)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1 hour. d. Stimulate the cells with 5-HT (e.g., 100 nM) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate. e. Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. c. Calculate the percentage inhibition of 5-HT-induced phosphorylation by this compound.
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on 5-HT-induced cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cells expressing 5-HT2B receptors
-
96-well cell culture plates
-
Cell culture medium (low serum, e.g., 0.5% FBS)
-
This compound
-
Serotonin (5-HT)
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in low serum medium. b. Allow cells to attach and become quiescent for 24 hours.
-
Treatment: a. Treat the cells with a range of concentrations of this compound or vehicle. b. After 1 hour, add 5-HT to stimulate proliferation. Include control wells with no 5-HT and no this compound.
-
Thymidine Labeling: a. Incubate the cells for 24-48 hours. b. Add [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting and Counting: a. Harvest the cells onto glass fiber filters using a cell harvester. b. Wash the filters to remove unincorporated [³H]-Thymidine. c. Place the filters in scintillation vials with scintillation fluid. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the counts per minute (CPM) for each condition. b. Calculate the percentage inhibition of 5-HT-induced proliferation for each concentration of this compound. c. Plot the data to determine the IC50 value.
In Vitro Kinase Assay
This assay directly measures the activity of immunoprecipitated active ERK1/2 from cell lysates.
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-phospho-ERK1/2 antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant Elk-1 (or other ERK substrate)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-Elk-1 antibody
Procedure:
-
Immunoprecipitation of Active ERK1/2: a. Incubate cell lysates with anti-phospho-ERK1/2 antibody. b. Add Protein A/G agarose beads to pull down the antibody-kinase complex. c. Wash the beads to remove non-specific binding.
-
Kinase Reaction: a. Resuspend the beads in kinase assay buffer containing the ERK substrate (e.g., Elk-1) and ATP. b. Incubate the reaction at 30°C for 30 minutes.
-
Detection of Substrate Phosphorylation: a. Stop the reaction by adding SDS loading buffer and boiling. b. Separate the reaction products by SDS-PAGE. c. Perform a Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Elk-1).
-
Data Analysis: a. Quantify the phosphorylation of the substrate. b. Compare the kinase activity in lysates from cells treated with 5-HT and/or this compound.
Summary
This compound is a selective inhibitor of the 5-HT2B receptor, effectively blocking 5-HT-mediated activation of the MAPK pathway. The protocols outlined in these application notes provide robust methods for researchers to study the effects of this compound on ERK1/2 phosphorylation and cell proliferation. These experiments are essential for elucidating the role of the 5-HT2B receptor in various physiological and pathological processes.
References
Troubleshooting & Optimization
Technical Support Center: PRX-08066 Experimental Variability
Welcome to the technical support center for PRX-08066. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability when working with this selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Answer: Inconsistent IC50 values for this compound can stem from several factors related to the compound itself, the cell culture conditions, and the assay protocol.
-
Compound Handling and Stability:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solutions, typically prepared in DMSO, are fully dissolved before further dilution.[1][2] Precipitates can lead to inaccurate concentrations. It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]
-
Storage: Store lyophilized this compound at -20°C and desiccated. In solution, store at -20°C and use within a month to prevent loss of potency.[1]
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and have not been passaged excessively. High passage numbers can lead to changes in receptor expression and signaling pathways.
-
Receptor Expression Levels: The density of the 5-HT2B receptor on your cell line can significantly impact the apparent potency of the antagonist. Low receptor expression can result in a smaller signal window, making it difficult to accurately determine the IC50.
-
-
Assay Protocol:
-
Agonist Concentration: When performing functional antagonism assays, use an agonist concentration that elicits a submaximal response (typically around the EC80). If the agonist concentration is too high, it can overcome the competitive antagonism of this compound.
-
Incubation Times: Ensure adequate pre-incubation time with this compound to allow the antagonist to reach equilibrium with the 5-HT2B receptor before adding the agonist. A pre-incubation time of 15-30 minutes is generally recommended for competitive antagonists. The agonist stimulation time should be optimized to capture the peak of the signaling response.
-
Question 2: My this compound treatment shows a weaker than expected inhibitory effect on cell proliferation in my thymidine (B127349) incorporation assay. What could be the reason?
Answer: A weaker than expected anti-proliferative effect could be due to several factors.
-
Direct Measurement of Proliferation: The [3H]-thymidine incorporation assay directly measures DNA synthesis and is a sensitive method for assessing cell proliferation.[3][4][5] However, variability can still occur.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome. High cell density may lead to a decreased assay window.[6]
-
Stimulating Agent: Ensure the stimulating agent (e.g., serotonin (B10506) or a growth factor) is used at an optimal concentration to induce a robust proliferative response in your control group.
-
Radioisotope Handling: Ensure the [3H]-thymidine is not expired and has been stored correctly. The specific activity of the radioisotope is crucial for assay sensitivity.
In Vivo Experimentation
Question 3: I am not observing a significant reduction in right ventricular systolic pressure (RVSP) in my rodent model of pulmonary arterial hypertension (PAH) after treatment with this compound. What are the potential issues?
Answer: Lack of a significant effect on RVSP in in vivo models can be multifactorial.
-
Animal Model:
-
Model Induction: The severity and characteristics of PAH can vary between different models (e.g., monocrotaline-induced vs. Sugen/hypoxia-induced).[7][8][9] Ensure your chosen model is appropriate and consistently induced.
-
Species Differences: Be aware of potential species differences in metabolism and drug response.
-
-
Drug Administration:
-
RVSP Measurement:
-
Technique: Right heart catheterization is the gold standard for measuring RVSP in rodents.[11] However, it is an invasive procedure that requires technical expertise. Non-invasive methods like echocardiography can be used for longitudinal studies but may have limitations.[12][13]
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters, including RVSP. Use a consistent anesthesia protocol.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Ki) | 3.4 nM | - | This compound - Wikipedia |
| IC50 (MAPK Activation) | 12 nM | CHO cells expressing human 5-HT2BR | This compound - Selective 5-HT2BR Antagonist - APExBIO |
| IC50 (Thymidine Incorporation) | 3 nM | CHO cells expressing human 5-HT2BR | This compound - Selective 5-HT2BR Antagonist - APExBIO |
| IC50 (Cell Proliferation) | 0.46 nM | KRJ-I (SI-NET cell line) | This compound Maleic acid 5-HT Receptor antagonist - Selleck Chemicals |
| IC50 (5-HT Secretion) | 6.9 nM | KRJ-I (SI-NET cell line) | This compound Maleic acid 5-HT Receptor antagonist - Selleck Chemicals |
| IC50 (Isoproterenol-stimulated 5-HT release) | 1.25 nM | NCI-H720 cells | This compound Maleic acid 5-HT Receptor antagonist - Selleck Chemicals |
| Solubility (DMSO) | 92 mg/mL (177.61 mM) | - | This compound |
| Solubility (Water) | 92 mg/mL (177.61 mM) | - | This compound |
| Solubility (Ethanol) | 86 mg/mL (166.03 mM) | - | This compound |
Experimental Protocols
1. MAPK/ERK Activation Assay
This protocol is a general guideline for measuring the inhibition of 5-HT-induced MAPK (ERK) activation by this compound.
-
Cell Culture: Plate cells (e.g., CHO cells stably expressing the human 5-HT2B receptor) in appropriate culture dishes and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal MAPK activity.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a predetermined EC80 concentration of serotonin (5-HT) for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.
2. [3H]-Thymidine Incorporation Assay
This protocol provides a general method for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). Include a positive control for proliferation (e.g., serotonin or a growth factor).
-
[3H]-Thymidine Labeling: After 24-48 hours of incubation with the compound, add [3H]-thymidine (typically 1 µCi/well) to each well and incubate for an additional 4-18 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated [3H]-thymidine on the filter.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of [3H]-thymidine incorporated and thus to the rate of cell proliferation. Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.
3. Measurement of Right Ventricular Systolic Pressure (RVSP) in a Rat Model of PAH
This is a generalized protocol for an in vivo experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
PAH Induction: Induce PAH in rats using a standard method, such as a single subcutaneous injection of monocrotaline (B1676716) (e.g., 60 mg/kg).[7]
-
This compound Treatment: Begin oral administration of this compound (e.g., 50 or 100 mg/kg, twice daily) at a specified time point after PAH induction.[10] A vehicle control group should be included.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Catheterization:
-
Make an incision to expose the right jugular vein.
-
Carefully insert a pressure-transducing catheter into the jugular vein and advance it through the right atrium into the right ventricle.
-
Confirm the correct placement of the catheter by observing the characteristic pressure waveform.
-
-
Data Acquisition: Record the RVSP for a stable period.
-
Data Analysis: Compare the mean RVSP between the vehicle-treated PAH group and the this compound-treated groups.
Visualizations
Caption: this compound mechanism of action on the 5-HT2B signaling pathway.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. Thymidine Uptake Assays | Revvity [revvity.com]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. revvity.com [revvity.com]
- 7. ahajournals.org [ahajournals.org]
- 8. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 10. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel noninvasive method for estimating right ventricular systolic pressure in rodents with pulmonary artery banding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Echocardiographic assessment and new advances of right ventricle function in rats with pulmonary hypertension [frontiersin.org]
PRX-08066 Technical Support Center: Investigating and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of PRX-08066 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule that acts as a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor (5-HT2BR).[1][2] Its primary mechanism of action is to block the signaling of serotonin (5-HT) at this specific receptor. The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the release of intracellular calcium and activates the mitogen-activated protein kinase (MAPK) pathway.[3][4] By inhibiting this receptor, this compound aims to prevent downstream events such as vasoconstriction and smooth muscle cell proliferation, which are implicated in conditions like pulmonary arterial hypertension (PAH).[1][3]
Q2: How selective is this compound? Are there known off-target effects?
This compound was designed for high selectivity. It has a strong binding affinity (Ki) of 3.4 nM for the 5-HT2B receptor and demonstrates high selectivity over the closely related 5-HT2A and 5-HT2C receptors.[1] While extensive public documentation on a broad off-target binding profile is limited, preclinical and Phase IIa clinical trials have shown it to be generally well-tolerated, with no effect on systemic blood pressure, which further suggests its selective action on pulmonary vasculature.[2][5] However, like any small molecule, off-target interactions are theoretically possible and should be considered in experimental design.[6][7]
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2B (On-Target) | 3.4 nM | [1] |
| 5-HT2A (Related Subtype) | High selectivity over this target | [1] |
| 5-HT2C (Related Subtype) | High selectivity over this target |[1] |
Q3: I am seeing an unexpected phenotype in my cell-based assay. How can I determine if it's an off-target effect?
Observing an unexpected phenotype is a common challenge. A systematic approach is required to distinguish on-target from potential off-target effects.[8] Key indicators of possible off-target activity include inconsistent results when using a structurally different inhibitor for the same target or a discrepancy between the pharmacological (inhibitor) and genetic (e.g., CRISPR/siRNA knockdown) validation of the target.[9]
Troubleshooting Guides & Mitigation Strategies
Issue: High concentration of this compound required to see an effect, leading to concerns about specificity.
Mitigation Strategy: Dose-Response Optimization
Off-target effects are more likely to occur at higher concentrations where the drug may bind to lower-affinity targets.[8] It is critical to determine the lowest effective concentration of this compound that produces the desired on-target effect.
Experimental Protocol: Determining IC50 and Optimal Concentration
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 1:3 dilutions) in your cell culture medium, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the this compound dilutions or vehicle.
-
Incubation: Incubate for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your specific assay (e.g., a cell proliferation assay, calcium flux assay, or a downstream biomarker measurement).
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed). For subsequent experiments, use this compound at a concentration at or near the IC50 for the on-target effect.
Table 2: Example Dose-Response Data Presentation
| This compound Conc. | % Inhibition (Assay 1) | % Cell Viability |
|---|---|---|
| Vehicle (0 µM) | 0% | 100% |
| 0.1 nM | 5% | 100% |
| 1 nM | 25% | 99% |
| 3 nM | 48% | 98% |
| 10 nM | 75% | 97% |
| 100 nM | 95% | 95% |
| 1 µM | 98% | 85% |
| 10 µM | 99% | 60% |
| Calculated IC50 | 3.2 nM | > 10 µM |
Issue: Uncertainty about which proteins this compound is interacting with in a complex cellular environment.
Mitigation Strategy: Direct Target Engagement & Proteome-Wide Profiling
To confirm that this compound is binding to its intended 5-HT2B target in your experimental system and to identify potential off-targets, direct biochemical and proteomic methods can be employed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or tissue lysates. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound (at an effective concentration, e.g., 1 µM) and a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble (non-denatured) proteins. Analyze the amount of soluble 5-HT2B receptor at each temperature point using Western Blot or another protein detection method.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble 5-HT2B will decrease as the temperature increases. In the this compound-treated samples, the protein should be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This confirms target engagement. This method can be adapted to mass spectrometry (Thermal Proteome Profiling) to identify off-targets across the proteome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PRX-08066 Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with PRX-08066 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Q1: I am having difficulty dissolving this compound in aqueous buffers for my experiment. What is the recommended solvent?
A1: this compound is practically insoluble in water.[1] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[1][2][3] Ethanol can also be used.[2][3] When preparing the stock solution in DMSO, using fresh, moisture-free DMSO and sonication can aid in dissolution.[1][4] For in vivo preparations, a suspension protocol is typically required (see Experimental Protocols section).
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for many cell lines, not exceeding 0.1%.[5][6] High concentrations of DMSO can be toxic to cells.[4][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Dilution Method: Add the DMSO stock solution to your culture medium dropwise while vortexing or gently swirling the medium. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Working Stock Solutions: Consider making intermediate dilutions of your high-concentration stock solution in culture medium or a suitable buffer before the final dilution.
-
Temperature: Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution, as temperature can affect solubility.
Q3: What is the maximum recommended concentration of this compound I can use in my cell-based assays?
A3: The maximum usable concentration in cell-based assays will be limited by its solubility in the final culture medium and the potential for cytotoxicity at higher concentrations. The IC50 of this compound for inhibiting 5-HT-induced mitogen-activated protein kinase (MAPK) activation is approximately 12 nM, and for reducing thymidine (B127349) incorporation, it is around 3 nM.[4][9] For cell proliferation inhibition in certain cell lines, the IC50 is as low as 4.6 nM.[10] Therefore, for many cellular assays, high concentrations are not necessary to observe a biological effect. It is recommended to perform a dose-response experiment starting from low nanomolar concentrations.
Q4: I am preparing this compound for in vivo studies in rodents. How should I formulate it for oral administration?
A4: For oral administration in animal studies, this compound is typically prepared as a suspension. A published protocol involves suspending the compound in water, adjusting the pH to between 6.5 and 7.5 with the slow addition of 1 N NaOH, and then adding methylcellulose (B11928114) and phosphate-buffered saline (PBS) to achieve the final desired concentration in a 0.5% methylcellulose/1x PBS vehicle.[10]
Q5: Does the fact that this compound is a monofumarate salt affect its solubility?
A5: Yes, forming a salt is a common strategy to improve the solubility and dissolution rate of a drug.[11] Fumarate (B1241708) is a frequently used counterion for basic drug molecules to enhance their pharmaceutical properties.[11][12] While the free base of this compound is likely less soluble, the monofumarate salt form is designed to have improved characteristics. However, as observed, its aqueous solubility remains low. The pH of the solution can significantly impact the solubility of fumarate salts.[13]
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | Insoluble | Contradictory higher values also reported, but insolubility is more likely correct for this class of compound. | [1][4] |
| DMSO | 92 - 104 mg/mL | Use of fresh, moisture-free DMSO and sonication is recommended. | [1][2] |
| Ethanol | 86 - 98 mg/mL | Gentle warming may be required. | [1][2][4] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Culture Condition | Recommended Maximum DMSO Concentration | Rationale | Source(s) |
| General Cell Lines | ≤ 0.5% | Minimizes cytotoxicity. | [5][6] |
| Sensitive Cell Lines | ≤ 0.1% | Some cell lines are more susceptible to DMSO-induced toxicity. | [5][6] |
| Long-term Assays (>24h) | ≤ 0.1% | Reduces cumulative toxic effects. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound (monofumarate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration
Materials:
-
This compound (monofumarate salt)
-
Sterile water
-
1 N Sodium Hydroxide (NaOH)
-
Methylcellulose
-
10x Phosphate-Buffered Saline (PBS)
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Add the this compound powder to a volume of sterile water.
-
While stirring, slowly add 1 N NaOH dropwise to adjust the pH of the suspension to between 6.5 and 7.5.
-
In a separate container, prepare a 1% (w/v) solution of methylcellulose in water.
-
Add the 1% methylcellulose solution and 10x PBS to the this compound suspension to achieve the final desired concentration of the drug (e.g., 20 mg/mL) in a vehicle of 0.5% methylcellulose and 1x PBS.
-
Continue stirring until a homogenous suspension is achieved.
Mandatory Visualizations
Caption: this compound antagonism of the 5-HT2B receptor signaling pathway.
Caption: Experimental workflows for preparing this compound solutions.
Caption: Logical approach to overcoming this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. This compound Inhibitor CAS No. 866206-55-5 - this compound Supplier [karebaybio.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
PRX-08066 stability in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PRX-08066 in long-term cell culture experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A: Proper storage of this compound is crucial for maintaining its integrity. For long-term storage, it is recommended to store the compound as a powder. Once in solution, its stability is more limited.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in DMSO.[1][2] When preparing stock solutions, ensure the use of fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
Q3: Is there any information on the stability of this compound in cell culture media?
Q4: How can I determine the stability of this compound in my specific cell culture conditions?
A: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over the duration of your experiment. Samples can be collected at various time points and analyzed by HPLC or LC-MS to quantify the amount of remaining this compound.[4] A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. | Perform a stability study to determine the degradation rate of this compound in your specific medium at 37°C.[4] If it is found to be unstable, consider replenishing the compound by changing the medium at regular intervals.[4] |
| Observed effect is less than expected. | Adsorption to Plasticware: Hydrophobic compounds can bind to the plastic of culture plates, which reduces the effective concentration of the compound available to the cells.[4] | Consider using low-binding plates for your experiments. You can also pre-incubate the plates with a solution of the compound to saturate non-specific binding sites.[4] |
| Incomplete Dissolution: The this compound stock solution may not have been fully dissolved before being added to the culture medium. | Ensure the stock solution is completely dissolved. Brief vortexing or sonication of the stock solution can aid in dissolution.[4] | |
| High Cell Density: A high density of cells can lead to faster metabolism of the compound, decreasing its effective concentration over time.[4] | Optimize the cell seeding density for your specific assay to ensure consistent compound exposure.[4] | |
| Precipitation of the compound in the culture medium. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | Determine the kinetic solubility of this compound in your medium.[4] Ensure the final concentration of DMSO (or other solvent) is low (typically <0.5%) and consistent across all experiments.[4] |
| pH of the Medium: The pH of the culture medium can affect the solubility of compounds. | Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4).[4] |
Data Presentation
Table 1: Storage and Stability of this compound Stock Solutions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use fresh, moisture-free DMSO for optimal solubility.[1] Long-term storage of solutions is not recommended.[2] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a general method to assess the chemical stability of this compound under your specific cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC-UV or LC-MS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare a this compound Solution: Prepare a solution of this compound in pre-warmed complete culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the Solution: Distribute this solution into several sterile microcentrifuge tubes or wells of a multi-well plate, with one for each time point you will measure.
-
Incubate: Place the tubes or plate in a 37°C, 5% CO2 incubator.
-
Collect Samples at Time Points: At your designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube or well. The t=0 sample should be processed immediately after preparation to serve as the baseline.
-
Stop Degradation: To halt any further degradation, immediately process the sample. For media containing protein, precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).
-
Process Samples: Vortex the sample with the quenching solvent and then centrifuge at a high speed to pellet the precipitated proteins.
-
Prepare for Analysis: Transfer the supernatant to a clean tube or well for analysis.
-
Analyze Samples: Use a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
Calculate Remaining Compound: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: this compound mechanism of action as a 5-HT2B receptor antagonist.
Caption: Experimental workflow for determining compound stability in cell culture media.
References
Technical Support Center: Interpreting Unexpected Results in PRX-08066 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during in vitro assays involving PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist.
Quick Facts: this compound
This compound is a potent and selective antagonist of the 5-HT2B receptor.[1] It has been investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension.[2] Understanding its in vitro pharmacological profile is crucial for accurate experimental design and data interpretation.
| Parameter | Value | Receptor/Assay |
| Binding Affinity (Ki) | 3.4 nM | Human 5-HT2B Receptor |
| Functional Inhibition (IC50) | 12 nM | 5-HT induced MAP kinase activation |
| Functional Inhibition (IC50) | 3 nM | Thymidine incorporation in CHO cells expressing human 5-HT2B |
| Functional Inhibition (IC50) | 4.6 nM | Proliferation of KRJ-I small intestinal neuroendocrine tumor cells |
| Functional Inhibition (IC50) | 0.46 nM | Cell proliferation in KRJ-I cells |
| Functional Inhibition (IC50) | 6.9 nM | 5-HT secretion in KRJ-I cells |
| Functional Inhibition (IC50) | 1.25 nM | Isoproterenol-stimulated 5-HT release in NCI-H720 cells |
I. Radioligand Binding Assays
Radioligand binding assays are fundamental in characterizing the affinity of this compound for the 5-HT2B receptor. These assays typically involve competition between a labeled ligand (radioligand) and the unlabeled compound of interest (this compound).
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Radioligand Binding Assays
FAQ 1: Why is the non-specific binding (NSB) in my assay unusually high?
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity.[3]
-
Possible Causes:
-
Radioligand Issues: The radioligand may be at too high a concentration or may be hydrophobic, leading to increased binding to non-receptor components like lipids and filter plates.[3] The purity of the radioligand could also be a contributing factor.
-
Insufficient Washing: Inadequate washing of the filters after incubation fails to remove all unbound radioligand.
-
Cell Membrane Concentration: Too high a concentration of cell membrane protein can increase non-specific binding sites.[3]
-
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the 5-HT2B receptor.
-
Improve Washing: Increase the volume and number of washes with ice-cold wash buffer.[3]
-
Adjust Membrane Concentration: Titrate the amount of cell membrane protein to find the optimal concentration that gives a good signal-to-noise ratio. A typical range is 100-500 µg of membrane protein.[3]
-
Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific interactions.[3]
-
FAQ 2: My assay shows very low or no specific binding of the radioligand.
This issue can prevent the reliable determination of this compound's binding affinity.
-
Possible Causes:
-
Low Receptor Expression: The cell line used may have a low density of 5-HT2B receptors.
-
Radioligand Problems: The radioligand may have degraded due to improper storage or handling, leading to low specific activity.
-
Incorrect Assay Conditions: The incubation time may be too short to allow the binding to reach equilibrium. The buffer composition might also be suboptimal for receptor binding.
-
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the presence and activity of the 5-HT2B receptor in your cell membranes, for instance, through a saturation binding experiment with a known high-affinity radioligand.
-
Check Radioligand Quality: Ensure the radioligand has been stored correctly and is within its expiration date. It is advisable to test a fresh batch.
-
Optimize Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium.
-
Review Buffer Composition: Ensure the pH and ionic strength of the assay buffer are appropriate for the 5-HT2B receptor.
-
II. Functional Assays
Functional assays measure the ability of this compound to inhibit the downstream signaling pathways activated by a 5-HT2B receptor agonist (e.g., serotonin). Common functional assays for Gq-coupled receptors like 5-HT2B include calcium mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation assays.
5-HT2B Receptor Signaling Pathway
Caption: Simplified 5-HT2B receptor signaling pathway.
Troubleshooting Functional Assays
FAQ 3: I am not observing a dose-dependent inhibition of the agonist response with this compound.
This is a common issue that can arise from several factors related to the experimental setup.
-
Possible Causes:
-
Incorrect Agonist Concentration: The concentration of the agonist (e.g., serotonin) used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete effectively.
-
Cell Health and Receptor Expression: Poor cell health or passage number can lead to altered receptor expression and signaling capacity.
-
Insufficient Antagonist Pre-incubation: For a competitive antagonist, pre-incubation is often necessary to allow it to bind to the receptor before the agonist is added.
-
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform an agonist dose-response curve to determine its EC50 and EC80 values. For antagonist assays, use an agonist concentration around its EC80 to ensure a sufficient signal window for observing inhibition.
-
Ensure Cell Quality: Use healthy, low-passage number cells for your experiments. Regularly check for viability and consistent receptor expression.
-
Implement Pre-incubation: Introduce a pre-incubation step with this compound (e.g., 15-30 minutes) before adding the agonist to allow for binding equilibrium to be reached.
-
FAQ 4: The results of my functional assay are not reproducible.
Poor reproducibility can be a significant challenge in cell-based assays.
-
Possible Causes:
-
Variations in Cell Density: Inconsistent cell seeding can lead to variability in receptor number per well and thus, the magnitude of the response.
-
Reagent Variability: Inconsistent concentrations or degradation of reagents like the agonist or this compound can lead to variable results.
-
Subtle Changes in Experimental Conditions: Minor variations in incubation times, temperature, or buffer conditions can impact the outcome of the assay.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniform cell density across all wells and experiments.
-
Ensure Reagent Quality: Prepare fresh dilutions of agonists and antagonists from validated stock solutions for each experiment.
-
Maintain Consistent Conditions: Carefully control all experimental parameters, including incubation times, temperatures, and buffer compositions. The use of automated liquid handling can help to minimize variability.
-
III. Interpreting Schild Analysis
A Schild analysis is a powerful tool to characterize the nature of antagonism (e.g., competitive vs. non-competitive). For a simple competitive antagonist, the Schild plot should be linear with a slope of 1.
Logical Flow for Troubleshooting Schild Analysis
Caption: Troubleshooting unexpected Schild plot slopes.
FAQ 5: The slope of my Schild plot for this compound is not equal to 1. What does this indicate?
Deviations from a slope of 1 in a Schild plot suggest that the interaction between this compound and the 5-HT2B receptor may not be simple competitive antagonism under the tested conditions.[4]
-
Slope less than 1:
-
Possible Interpretations: This could indicate negative cooperativity in the binding of this compound, or that the agonist is also acting on a second receptor that is not blocked by this compound.[4] Another possibility is the presence of a saturable uptake mechanism for the agonist.[4]
-
Next Steps:
-
Verify the selectivity of your agonist for the 5-HT2B receptor.
-
Consider if your experimental system has active uptake mechanisms for serotonin (B10506).
-
-
-
Slope greater than 1:
-
Possible Interpretations: A slope greater than 1 is less common but could suggest positive cooperativity in antagonist binding or issues with the experimental setup, such as the depletion of this compound due to non-specific binding, or that the antagonist has not reached equilibrium.[4]
-
Next Steps:
-
Re-evaluate the incubation time to ensure equilibrium is reached.
-
Assess for non-specific binding of this compound to the assay components.
-
-
IV. Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation: Prepare membranes from cells recombinantly expressing the human 5-HT2B receptor.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: Prepare a stock solution of a suitable 5-HT2B radioligand (e.g., [3H]-5-HT) and dilute to a final concentration at or near its Kd.
-
This compound: Prepare a serial dilution of this compound in assay buffer.
-
Non-specific Binding Control: Use a high concentration of a non-labeled 5-HT2B ligand (e.g., 10 µM serotonin).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 20-40 µg protein/well), radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
-
Cell Preparation:
-
Seed cells expressing the human 5-HT2B receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing the dye and an anion-channel inhibitor like probenecid.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for a specified time (e.g., 1 hour) at 37°C in the dark.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of a 5-HT2B agonist (e.g., serotonin at its EC80 concentration).
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine its IC50 value.
-
This guide provides a starting point for troubleshooting unexpected results in this compound assays. Careful experimental design, proper controls, and a systematic approach to troubleshooting are essential for obtaining reliable and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Potential confounding factors in PRX-08066 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRX-08066. The information is designed to help identify and mitigate potential confounding factors in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cellular phenotypes that don't seem to be mediated by 5-HT2B antagonism. What could be the cause?
A1: While this compound is a highly selective 5-HT2B antagonist, off-target effects are a potential confounding factor in any pharmacological study.[1] Consider the following troubleshooting steps:
-
Confirm On-Target Effect: First, ensure that you can demonstrate target engagement in your system. For example, confirm that this compound blocks serotonin (B10506) (5-HT)-induced calcium release or ERK phosphorylation in cells expressing the 5-HT2B receptor.
-
Control Experiments: Use a structurally unrelated 5-HT2B antagonist as a control to see if the unexpected phenotype is recapitulated. Additionally, a negative control compound with a similar chemical scaffold but no activity at the 5-HT2B receptor can help rule out effects related to the chemical structure itself.
-
Investigate Potential CNS-Related Off-Targets: There is evidence to suggest that this compound may have central nervous system (CNS) depressant activities, potentially through interactions with other neurotransmitter systems.[2] If your experimental model involves neuronal cells or CNS-related readouts, consider assays to detect changes in neuronal activity, cell viability, or neurotransmitter release that are independent of 5-HT2B signaling.
Q2: In our in vivo studies, the therapeutic effect of this compound is inconsistent between different animal models of pulmonary hypertension. Why might this be?
A2: The choice of animal model is a critical factor that can significantly influence experimental outcomes in pulmonary hypertension (PAH) research. The pathophysiology of different models can vary, leading to differential responses to treatment.
-
Model-Specific Pathophysiology: The monocrotaline (B1676716) (MCT) rat model and the hypoxia-induced mouse or rat model are common preclinical models for PAH.[3] However, the MCT model is characterized by an initial toxic endothelial injury and subsequent inflammatory response, while the hypoxia model is driven by vasoconstriction and vascular remodeling in response to low oxygen. This compound's primary mechanism of inhibiting serotonin-mediated vasoconstriction and proliferation might be more effective in a model where the serotonin pathway is a key driver of the pathology.
-
Disease Severity and Timing of Intervention: The stage of the disease at which treatment is initiated can be a major confounder. Early intervention may primarily affect vasoconstriction, while later intervention would need to overcome established vascular remodeling and fibrosis.
-
Genetic Background of Animals: The genetic background of the animals used can influence susceptibility to PAH and response to treatment. It is crucial to use well-characterized and consistent animal strains for your experiments.
Q3: We are co-administering this compound with other compounds in our experiments and observing variable efficacy. Could there be a drug-drug interaction?
A3: Yes, the potential for drug-drug interactions is a significant confounding factor. Like many small molecule inhibitors, this compound is likely metabolized by the cytochrome P450 (CYP450) enzyme system in the liver.[4]
-
CYP450 Inhibition/Induction: If a co-administered compound is an inhibitor or inducer of the specific CYP450 isoenzyme that metabolizes this compound, it can lead to altered plasma concentrations of this compound, resulting in either toxicity or reduced efficacy.
-
Pharmacodynamic Interactions: Beyond pharmacokinetic interactions, consider pharmacodynamic interactions where the co-administered drug affects the same or parallel signaling pathways. For example, administering this compound with another vasodilator could lead to systemic hypotension, confounding the interpretation of its effects on the pulmonary vasculature.[3]
A recommended workflow for investigating potential drug-drug interactions is outlined below.
Caption: Workflow for investigating potential drug-drug interactions with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Type | Value | Reference |
| Binding Affinity (Ki) | Human | Recombinant | 3.4 nM | [1] |
| IC50 (5-HT induced MAPK activation) | - | - | 12 nM | [5] |
| IC50 (Thymidine incorporation) | Human | CHO cells (expressing 5-HT2BR) | 3 nM | [5] |
| IC50 (Cell proliferation) | Human | KRJ-I (neuroendocrine tumor) | 4.6 nM | [5] |
Table 2: Phase IIa Clinical Trial Efficacy Data (Pulmonary Hypertension in COPD)
| Treatment Group | Median Reduction in sPAP | Responder Rate (≥4 mmHg decrease) | Reference |
| Placebo | No Change | 14% | [6] |
| This compound (200 mg/day) | 1.1 mmHg | - | [6] |
| This compound (400 mg/day) | 3.37 mmHg | 45% | [6] |
Experimental Protocols
Protocol: Monocrotaline (MCT)-Induced PAH in Rats
This protocol provides a general framework for inducing PAH in rats to test the efficacy of this compound, based on published studies.[7]
Objective: To induce pulmonary arterial hypertension and right ventricular hypertrophy in rats for the evaluation of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Monocrotaline (MCT)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Equipment for tissue collection and analysis (scalpels, forceps, scale)
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week before the start of the experiment.
-
Induction of PAH:
-
Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 40-60 mg/kg) dissolved in PBS.
-
Control animals should receive an equivalent volume of PBS.
-
-
Treatment Administration:
-
Begin oral gavage of this compound (e.g., 50-100 mg/kg, twice daily) or vehicle to respective groups, starting on the same day as MCT injection or after a specified period to model therapeutic intervention.[7]
-
Continue treatment for the duration of the study (e.g., 4-5 weeks).
-
-
Monitoring: Monitor animals daily for clinical signs of distress, and record body weights regularly.
-
Terminal Procedure (e.g., at Day 28 or 35):
-
Anesthetize the rat.
-
Perform hemodynamic measurements by inserting a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and lungs. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Weigh the RV and LV+S separately to calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
The lungs can be processed for histological analysis to assess vascular remodeling.
-
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in the context of pulmonary artery smooth muscle cells (PASMCs).
Caption: this compound mechanism of action in pulmonary arterial hypertension.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. | BioWorld [bioworld.com]
- 7. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in PRX-08066 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist. Adherence to standardized protocols and awareness of potential pitfalls are critical for ensuring the reproducibility of experimental results. This resource offers detailed methodologies, troubleshooting advice, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, exhibiting a Ki value of 3.4 nM.[1] By blocking this receptor, this compound inhibits the downstream signaling pathways activated by serotonin (5-HT), which are implicated in various physiological and pathological processes, including pulmonary arterial hypertension (PAH) and fibrosis.
Q2: What are the key signaling pathways affected by this compound?
A2: The 5-HT2B receptor is a Gq/11 protein-coupled receptor. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound blocks these initial steps. Consequently, it inhibits the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in both in vitro and in vivo models. In cellular assays, it has been shown to inhibit the proliferation of various cell types, including small intestinal neuroendocrine tumor cells (KRJ-I).[1] In animal models, particularly the monocrotaline (B1676716) (MCT)-induced model of pulmonary arterial hypertension in rats, this compound has been shown to reduce right ventricular systolic pressure and hypertrophy.[2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO.[3] It is advisable to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in the cell culture medium. For in vivo studies, the vehicle used will depend on the route of administration and the specific experimental protocol. Lyophilized this compound should be stored at -20°C. Once dissolved, aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Reference |
| Ki (binding affinity) | Human 5-HT2B Receptor | 3.4 nM | [1] |
| IC50 (MAPK activation) | CHO cells expressing human 5-HT2B | 12 nM | [1] |
| IC50 (thymidine incorporation) | CHO cells expressing human 5-HT2B | 3 nM | [1] |
| IC50 (cell proliferation) | KRJ-I (small intestinal neuroendocrine tumor) | 4.6 nM | [1] |
Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed protocols for key experiments involving this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Target cells (e.g., KRJ-I)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This protocol details the steps to measure the inhibitory effect of this compound on 5-HT-induced ERK1/2 phosphorylation.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Serotonin (5-HT)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Before treatment, starve the cells in serum-free medium for at least 4 hours to reduce basal levels of ERK phosphorylation.[6]
-
Compound Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an EC80 concentration of serotonin (5-HT) for a predetermined optimal time (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell viability assays | - Cell seeding density is not uniform.- Pipetting errors during compound addition or reagent handling.- Contamination of cell cultures. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Calibrate pipettes regularly and use fresh tips for each dilution.- Regularly check cell cultures for any signs of contamination. |
| High background in Western blots | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize antibody concentrations by performing a titration.- Increase the number and duration of washing steps with TBST. |
| No or weak signal for phospho-ERK1/2 | - Serum starvation was not effective.- Stimulation time with 5-HT was not optimal.- this compound concentration was too high, leading to complete inhibition.- Issues with antibodies or ECL substrate. | - Ensure complete removal of serum and starve for an adequate duration.- Perform a time-course experiment to determine the peak of 5-HT-induced ERK phosphorylation.- Use a range of this compound concentrations.- Check the expiration dates and proper storage of antibodies and ECL substrate. |
| This compound solubility issues | - Compound precipitating in the culture medium. | - Ensure the final DMSO concentration is low (≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Briefly vortex or sonicate the stock solution before dilution. |
| Unexpected in vivo effects | - Potential off-target effects.- Issues with drug formulation or administration. | - While this compound is selective, consider potential interactions with other receptors at high concentrations.- Ensure proper formulation and consistent administration of the compound. Monitor for any unexpected physiological changes in the animals. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding and execution of experiments, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PRX-08066 and Bosentan Efficacy in Animal Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two investigational compounds for pulmonary hypertension (PH), PRX-08066 and bosentan (B193191), based on available data from animal models. While direct head-to-head studies are not publicly available, this document synthesizes data from separate studies utilizing the well-established monocrotaline (B1676716) (MCT)-induced pulmonary hypertension rat model to offer a comparative perspective on their therapeutic potential.
Introduction to the Compounds
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). The serotonin (B10506) (5-HT) pathway, particularly through the 5-HT2B receptor, is implicated in the vasoconstriction and proliferation of pulmonary artery smooth muscle cells, key pathological features of pulmonary hypertension. By selectively blocking this receptor, this compound aims to mitigate these effects.
Bosentan is a dual endothelin receptor antagonist (ERA), targeting both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen, and its pathway is a clinically validated target in the treatment of pulmonary arterial hypertension (PAH). Bosentan is an approved therapy for PAH in humans.
Comparative Efficacy in the Monocrotaline (MCT) Rat Model
The following tables summarize the quantitative data on the efficacy of this compound and bosentan in the MCT rat model of pulmonary hypertension. It is important to note that these data are compiled from different studies and are presented for comparative purposes. Variations in experimental protocols between studies may influence the results.
Hemodynamic Parameters
| Parameter | This compound | Bosentan |
| Animal Model | Monocrotaline-induced PH in male rats | Monocrotaline-induced PH in male Wistar rats |
| Treatment Regimen | 50 or 100 mg/kg, orally, twice daily for 5 weeks | 300 mg/kg/day as food admix for 4 weeks |
| Mean Pulmonary Arterial Pressure (mPAP) Reduction | Significantly reduced peak PA pressure at both 50 and 100 mg/kg doses.[1] | Significantly attenuated the increase in mPAP.[2][3] |
| Right Ventricular Systolic Pressure (RVSP) | Not explicitly reported in the provided study. | Not explicitly reported in the provided study. |
Cardiac and Pulmonary Remodeling
| Parameter | This compound | Bosentan |
| Right Ventricular (RV) Hypertrophy | Significantly reduced RV/body weight and RV/(left ventricle + septum) ratios at both doses.[1] | Significantly reduced RV hypertrophy.[2][3] |
| Pulmonary Vascular Remodeling | Significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles at both doses.[1] | Prevented the increase in right ventricle wall thickness.[4] |
| Right Ventricular Ejection Fraction | Significantly improved at the 100 mg/kg dose.[1] | Data not available from the provided studies. |
| Mortality | Not reported in the provided study. | Reduced mortality from 53% (MCT control) to 11%.[2][3] |
Experimental Protocols
This compound in Monocrotaline-Induced Pulmonary Hypertension Rat Model[1]
-
Animal Model: Male rats receive a single injection of monocrotaline (40 mg/kg) or phosphate-buffered saline (control).
-
Treatment Groups:
-
Vehicle control (oral, twice daily)
-
This compound (50 mg/kg, oral, twice daily)
-
This compound (100 mg/kg, oral, twice daily)
-
-
Treatment Duration: 5 weeks, starting after monocrotaline injection.
-
Efficacy Endpoints:
-
Hemodynamics: Measurement of peak pulmonary artery pressure.
-
Cardiac Function: Magnetic Resonance Imaging (MRI) to assess right ventricular ejection fraction.
-
Cardiac Hypertrophy: Measurement of right ventricle (RV) weight to body weight ratio and RV to left ventricle plus septum (LV+S) weight ratio.
-
Pulmonary Vascular Remodeling: Morphometric assessment of medial wall thickening and lumen occlusion of pulmonary arterioles.
-
Bosentan in Monocrotaline-Induced Pulmonary Hypertension Rat Model[2][3][4]
-
Animal Model: Male Wistar rats receive a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment Groups:
-
No treatment (MCT control)
-
Bosentan (300 mg/kg/day as food admix)
-
-
Treatment Duration: 4 weeks, starting after monocrotaline injection.
-
Efficacy Endpoints:
-
Hemodynamics: Measurement of mean pulmonary arterial pressure (mPAP).
-
Cardiac Hypertrophy: Measurement of the ratio of right ventricular weight to body weight.
-
Mortality: Monitored throughout the study period.
-
Pulmonary Vascular Remodeling: Assessment of right ventricle wall thickness.[4]
-
Signaling Pathways
Summary and Conclusion
Based on the available preclinical data from the monocrotaline rat model, both this compound and bosentan demonstrate significant efficacy in mitigating key pathological features of pulmonary hypertension. Both compounds effectively reduce pulmonary artery pressure and attenuate right ventricular hypertrophy and pulmonary vascular remodeling.
This compound, through its selective 5-HT2B antagonism, shows a dose-dependent improvement in these parameters and a notable enhancement of right ventricular function. Bosentan, a dual endothelin receptor antagonist, also exhibits robust efficacy, including a significant reduction in mortality in this animal model.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]
PRX-08066: A Comparative Analysis of its Selectivity for the 5-HT2B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PRX-08066, a selective antagonist for the 5-hydroxytryptamine (serotonin) 2B (5-HT2B) receptor, with other notable 5-HT2B antagonists. The objective is to offer a clear perspective on its selectivity profile, supported by experimental data and detailed methodologies, to aid in research and development efforts.
Executive Summary
This compound is a potent and selective 5-HT2B receptor antagonist with a reported binding affinity (Ki) of 3.4 nM.[1] Its development has been primarily focused on its potential therapeutic applications in conditions such as pulmonary arterial hypertension.[1][2] To validate its selectivity, this guide compares its performance with two other well-characterized 5-HT2B antagonists: SB-204741 and RS-127445. While comprehensive public data on the broader selectivity profile of this compound is limited, the available information, in conjunction with data from comparator compounds, underscores the critical role of the 5-HT2B receptor in various physiological and pathological processes.
Data Presentation: Comparative Selectivity Profile
The following tables summarize the binding affinities and functional potencies of this compound and its comparators.
Table 1: Binding Affinity (Ki in nM) of 5-HT2B Antagonists at Various Serotonin (B10506) Receptor Subtypes
| Compound | 5-HT2B | 5-HT2A | 5-HT2C | Other 5-HT Receptors |
| This compound | 3.4 | Data not available | Data not available | Data not available |
| SB-204741 | ~11.2 - 79.4 | >630 | ~1512 | High selectivity over 5-HT1A, 1D, 1E, 3, and 4[3][4] |
| RS-127445 | ~0.32 | ~320 | ~320 | ~1000-fold lower affinity for 5-HT1A, 1B/D, 5, 6, and 7[5] |
Note: pKi values for SB-204741 (7.1 and 7.95) and RS-127445 (9.5) were converted to Ki values. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (IC50/pA2) of 5-HT2B Antagonists
| Compound | Assay | Potency |
| This compound | Inhibition of 5-HT induced MAPK activation | IC50: 12 nM[1] |
| Inhibition of thymidine (B127349) incorporation in CHO-h5-HT2BR cells | IC50: 3 nM[1] | |
| Inhibition of KRJ-I cell proliferation | IC50: 4.6 nM[1] | |
| SB-204741 | Functional Antagonism | pA2: 7.95[3][4] |
| RS-127445 | Inhibition of 5-HT-evoked inositol (B14025) phosphate (B84403) formation | pKB: 9.5[5][6] |
| Inhibition of 5-HT-evoked increases in intracellular calcium | pIC50: 10.4[5][6] | |
| Blockade of 5-HT-evoked contraction of rat stomach fundus | pA2: 9.5[5] |
Mandatory Visualization
Caption: General workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT2B receptor.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example for determining the binding affinity of a test compound for the 5-HT2B receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor are used.
-
Radioligand: [3H]-Serotonin ([3H]-5-HT) is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Procedure: a. A constant concentration of the receptor preparation and [3H]-5-HT are incubated with varying concentrations of the unlabeled test compound (e.g., this compound). b. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM 5-HT). c. The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. e. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay (Representative Protocol)
This protocol is a representative example for assessing the functional antagonist activity of a test compound at the 5-HT2B receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human recombinant 5-HT2B receptor are used.
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is used to measure changes in intracellular calcium concentration.
-
Assay Buffer: Krebs-HEPES buffer (or a similar physiological salt solution).
-
Procedure: a. Cells are plated in a multi-well plate (e.g., 96-well or 384-well) and grown to confluence. b. The cells are loaded with the calcium indicator dye for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). c. After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle. d. The baseline fluorescence is measured. e. A fixed concentration of a 5-HT2B receptor agonist (e.g., serotonin) is added to stimulate an increase in intracellular calcium. f. The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified. The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is determined by non-linear regression analysis. For antagonists, the pA2 value can also be calculated to provide a measure of potency that is independent of the agonist concentration used.
Conclusion
This compound is a potent antagonist of the 5-HT2B receptor. Based on its Ki value, its affinity for the 5-HT2B receptor is high. However, a comprehensive understanding of its selectivity would be greatly enhanced by the availability of binding data for other serotonin receptor subtypes. In comparison, RS-127445 demonstrates a particularly high degree of selectivity for the 5-HT2B receptor, making it a valuable tool for research applications where subtype specificity is paramount.[5] SB-204741 also exhibits selectivity for the 5-HT2B receptor, albeit to a lesser extent than RS-127445.[3][4] The choice of antagonist for a particular study will depend on the specific requirements for potency and selectivity. The experimental protocols provided herein offer a foundation for conducting in-house validation and comparison of these and other 5-HT2B receptor antagonists.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 204741 | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of PRX-08066 and Ambrisentan in Attenuating Right Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Right ventricular hypertrophy (RVH), a maladaptive response to pressure overload often secondary to pulmonary arterial hypertension (PAH), is a significant predictor of morbidity and mortality. This guide provides an objective comparison of two investigational compounds, PRX-08066 and ambrisentan (B1667022), focusing on their preclinical efficacy in mitigating RVH. The comparison is based on available experimental data, detailing their respective mechanisms of action, experimental protocols, and quantitative outcomes.
Executive Summary
This guide delves into the distinct pharmacological approaches of this compound, a serotonin (B10506) 5-HT2B receptor antagonist, and ambrisentan, a selective endothelin-A receptor antagonist, in the context of right ventricular hypertrophy. While both compounds have demonstrated efficacy in preclinical models of PAH-induced RVH, they operate through different signaling pathways. This document synthesizes the available preclinical data to offer a comparative overview for research and drug development professionals.
Mechanism of Action
This compound: Targeting the Serotonin 5-HT2B Receptor
This compound is a selective antagonist of the serotonin 5-HT2B receptor.[1] The 5-HT2B receptor, a Gq-protein coupled receptor, is implicated in the development of cardiac hypertrophy.[2] Activation of this receptor in cardiac fibroblasts can lead to the production of hypertrophic cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.[2][3] Furthermore, 5-HT2B receptor signaling has been linked to the stimulation of NAD(P)H oxidase, leading to increased reactive oxygen species (ROS) production, a known contributor to cardiac hypertrophy.[4][5] By blocking this receptor, this compound is hypothesized to inhibit these downstream signaling events, thereby attenuating the hypertrophic response of the right ventricle.
Ambrisentan: Targeting the Endothelin-A Receptor
Ambrisentan is a selective antagonist of the endothelin-A (ETA) receptor.[6] Endothelin-1 (ET-1), a potent vasoconstrictor, also acts as a pro-hypertrophic factor in the heart. The ETA receptor, predominantly expressed on cardiomyocytes, mediates the hypertrophic effects of ET-1.[2] Activation of the ETA receptor by ET-1 triggers a cascade of intracellular signaling events, including the activation of protein kinase C (PKC) and the calcineurin-NFAT pathway, which are central to the induction of cardiac muscle growth.[2] By selectively blocking the ETA receptor, ambrisentan aims to prevent ET-1-mediated hypertrophic signaling in the right ventricle.
Preclinical Efficacy in Right Ventricular Hypertrophy
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and ambrisentan on right ventricular hypertrophy in the monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension.
Table 1: Effect of this compound on Right Ventricular Hypertrophy in MCT-Treated Rats
| Parameter | Control (Vehicle) | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) |
| RV/ (LV+S) Ratio | 0.25 ± 0.01 | 0.52 ± 0.03 | 0.38 ± 0.02 | 0.34 ± 0.02** |
| RV Ejection Fraction (%) | 68.4 ± 2.1 | 45.2 ± 3.5 | 55.1 ± 2.9 | 60.3 ± 2.4 |
*p < 0.05 vs. MCT + Vehicle; **p < 0.01 vs. MCT + Vehicle. Data extracted from Porvasnik et al., 2010.[1]
Table 2: Effect of Ambrisentan on Right Ventricular Hypertrophy in MCT-Treated Rats
| Parameter | Control | MCT | MCT + Ambrisentan (0.2 mg/kg/day) |
| RV/ (LV+S) Ratio (at week 4) | 0.26 ± 0.01 | 0.45 ± 0.02 | 0.35 ± 0.01* |
*p < 0.05 vs. MCT. Data extracted from a study on the effects of ambrisentan in a monocrotaline-induced PAH rat model.[6][7]
Experimental Protocols
Monocrotaline (MCT)-Induced Right Ventricular Hypertrophy Rat Model
The primary preclinical model cited for both compounds is the monocrotaline (MCT)-induced pulmonary arterial hypertension model in rats, which subsequently leads to right ventricular hypertrophy.
Workflow for MCT-Induced RVH Model and Drug Treatment
Caption: Workflow of the monocrotaline-induced RVH model and subsequent treatment and assessment.
Detailed Protocol for this compound Study: [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PAH and RVH: A single subcutaneous injection of monocrotaline (40 mg/kg).
-
Treatment: Oral administration of this compound (50 or 100 mg/kg) or vehicle, twice daily for 5 weeks, starting on the day of MCT injection.
-
Assessment of RVH:
-
Hemodynamic Assessment: Measurement of right ventricular pressure.
-
Cardiac MRI: Evaluation of right ventricular mass and ejection fraction.
-
Fulton's Index: The ratio of the right ventricular free wall weight to the left ventricular plus septal weight (RV/LV+S).
-
Detailed Protocol for Ambrisentan Study: [6]
-
Animal Model: Rats.
-
Induction of PAH and RVH: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment: Oral administration of ambrisentan (0.2 mg/kg/day) or vehicle for 4 weeks, starting the day after MCT injection.
-
Assessment of RVH:
-
Hemodynamic Assessment: Measurement of right ventricular pressure.
-
Fulton's Index: The ratio of the right ventricular free wall weight to the left ventricular plus septal weight (RV/LV+S).
-
Signaling Pathways
The distinct mechanisms of action of this compound and ambrisentan are rooted in their modulation of different signaling pathways implicated in cardiac hypertrophy.
Signaling Pathway of 5-HT2B Receptor in Cardiac Hypertrophy
Caption: this compound inhibits serotonin-mediated hypertrophic signaling.
Signaling Pathway of Endothelin-A Receptor in Cardiac Hypertrophy
Caption: Ambrisentan blocks endothelin-1-induced hypertrophic pathways.
Discussion and Future Directions
The available preclinical data suggests that both this compound and ambrisentan can effectively attenuate right ventricular hypertrophy in the monocrotaline-induced PAH rat model. This compound demonstrated a dose-dependent reduction in the RV/(LV+S) ratio and a significant improvement in right ventricular ejection fraction.[1] Similarly, ambrisentan also led to a significant reduction in the RV/(LV+S) ratio.[6][7]
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRX-08066 and Macitentan in Preclinical Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational compounds, PRX-08066 and macitentan (B1675890), based on their performance in preclinical models of Pulmonary Arterial Hypertension (PAH). The data presented is derived from key studies utilizing the monocrotaline (B1676716) (MCT)-induced rat model of PAH, a widely used and well-characterized model for studying the pathophysiology of the disease and for the preliminary evaluation of novel therapeutic agents.
Executive Summary
Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. This guide focuses on two distinct therapeutic approaches to PAH: the serotonin (B10506) pathway targeted by this compound, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist, and the endothelin pathway targeted by macitentan, a dual endothelin receptor (ETa/ETb) antagonist.[1][2] While both compounds have demonstrated efficacy in preclinical PAH models, they operate through different mechanisms of action, offering unique profiles for potential therapeutic intervention. This document aims to provide a clear, data-driven comparison of their effects on key disease parameters.
Data Presentation: Performance in the Monocrotaline (MCT) Rat Model of PAH
The following tables summarize the quantitative data from preclinical studies of this compound and macitentan in the MCT-induced PAH rat model. This model involves a single injection of monocrotaline, which induces pulmonary vascular remodeling, increased pulmonary vascular resistance, and right ventricular hypertrophy, mimicking key aspects of human PAH.[3][4][5]
Table 1: Comparative Efficacy on Pulmonary Hemodynamics and Right Ventricular Hypertrophy
| Parameter | This compound (100 mg/kg, twice daily for 5 weeks) | Macitentan (10 mg/kg, daily for 14 days) | Control (MCT-treated) | Normal (Non-diseased) |
| Peak Pulmonary Artery Pressure (mmHg) | ↓ Significant reduction (P < 0.01)[6] | ↓ Slower progression[7] | Elevated | Normal |
| Right Ventricular Hypertrophy (RV/Body Weight) | ↓ Significant reduction (P < 0.01)[6] | Not explicitly reported in this format | Elevated | Normal |
| Right Ventricular Hypertrophy (RV/LV+S) | ↓ Significant reduction (P < 0.001)[6] | ↓ Slower progression[7] | Elevated | Normal |
| Vascular Remodeling (Medial Wall Thickening) | ↓ Significant reduction (P < 0.01)[6] | ↓ Slower progression[7] | Increased | Normal |
Note: Direct statistical comparison between the two compounds is not possible as the data are from separate studies with different treatment durations and starting points. "LV+S" refers to the left ventricle plus the septum.
Experimental Protocols
Monocrotaline (MCT)-Induced PAH Rat Model
The foundational experimental model cited in this comparison is the monocrotaline (MCT)-induced model of Pulmonary Arterial Hypertension in rats. This is a widely accepted and utilized preclinical model that recapitulates many of the hallmark features of human PAH.[3][8][9]
Model Induction:
-
Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.[6][7]
-
MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg body weight) is administered to induce the disease.[1][6]
-
Disease Progression: Following MCT injection, the animals develop progressive pulmonary vascular remodeling, leading to increased pulmonary arterial pressure and subsequent right ventricular hypertrophy over a period of several weeks.[3][4][5] Rats typically develop significant PAH approximately 4 weeks after the MCT administration.[3]
This compound Study Protocol
This protocol is based on the study by Porvasnik et al. (2010).[6]
-
Animal Model: Male rats received a single 40 mg/kg injection of MCT.[6]
-
Treatment Groups:
-
MCT control (vehicle-treated)
-
This compound (50 mg/kg, administered orally twice daily)
-
This compound (100 mg/kg, administered orally twice daily)
-
-
Treatment Duration: Treatment was initiated following MCT injection and continued for 5 weeks.[6]
-
Endpoint Analysis:
-
Hemodynamics: Peak pulmonary artery pressure was measured.[6]
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to body weight (RV/BW) and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) were calculated.[6]
-
Vascular Remodeling: Morphometric assessment of pulmonary arterioles was conducted to evaluate medial wall thickening and lumen occlusion.[6]
-
Macitentan Study Protocol
This protocol is based on the study by Arrigo et al. (2019).[7]
-
Animal Model: Monocrotaline-induced PAH rat model.[7]
-
Treatment Groups:
-
MCT control (vehicle-treated)
-
Macitentan (10 mg/kg, administered daily)
-
-
Treatment Duration: Treatment was initiated on day 14 after MCT injection and continued for 14 days.[7]
-
Endpoint Analysis:
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Serotonin Pathway
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). The serotonin pathway, and specifically the 5-HT2B receptor, is implicated in the pathogenesis of PAH.[1] Serotonin can act as a potent pulmonary vasoconstrictor and a mitogen for pulmonary artery smooth muscle cells.[1] The expression of 5-HT2B receptors is elevated in the pulmonary vasculature of PAH patients.[1] By blocking this receptor, this compound aims to inhibit these detrimental effects, leading to vasodilation and a reduction in the proliferation of pulmonary artery smooth muscle cells.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocrotaline-induced pulmonary arterial hypertension: Time-course of injury and comparative evaluation of macitentan and Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Anti-Proliferative Effects of PRX-08066 in Cancer Cells: A Comparative Analysis
A comprehensive review of existing literature reveals no publicly available scientific studies or clinical trial data validating the anti-proliferative effects of PRX-08066 in cancer cells. The primary therapeutic indication for this compound, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist, is in the treatment of pulmonary arterial hypertension (PAH)[1][2]. Research has focused on its ability to induce vasodilation of pulmonary arteries and reduce right ventricular hypertrophy in animal models of PAH[1].
While the requested comparison guide on the anti-cancer effects of this compound cannot be generated due to the absence of relevant data, this document will serve as a template. It will outline the structure and type of information that would be included in such a guide, should data become available in the future. This hypothetical guide will use placeholder data and compare this compound to a well-established anti-proliferative agent, Compound X, to illustrate the requested format.
Hypothetical Comparison of this compound and Compound X on Cancer Cell Proliferation
This section presents a hypothetical scenario where this compound has been tested for its anti-proliferative effects on various cancer cell lines and is being compared to a known inhibitor, Compound X.
Data Presentation: Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and Compound X in different cancer cell lines after a 72-hour treatment period. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Compound X IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 | 1.8 |
| A549 | Lung Cancer | 8.1 | 2.5 |
| HCT116 | Colon Cancer | 6.5 | 3.1 |
| U87 MG | Glioblastoma | 12.3 | 4.7 |
Experimental Protocols
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or Compound X (ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical mechanism of action of this compound in cancer cells and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating a novel anti-cancer agent.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Effectiveness of this compound in Patients With Pulmonary Hypertension and Chronic Obstructive Pulmonary Disease | Clinical Research Trial Listing [centerwatch.com]
A Mechanistic Comparison of PRX-08066 and Standard of Care for Idiopathic Pulmonary Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: PRX-08066 is an investigational compound that was primarily evaluated for pulmonary arterial hypertension, and its development appears to be discontinued. There are no direct head-to-head clinical trials comparing this compound with the current standard of care for Idiopathic Pulmonary Fibrosis (IPF). This guide provides a comparative overview based on the distinct mechanisms of action and available preclinical data for the 5-HT2B receptor antagonist class, to which this compound belongs, and the approved IPF therapies, nintedanib (B1663095) and pirfenidone (B1678446).
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a pressing need for novel therapeutic strategies.[1][2] Currently, two drugs, nintedanib and pirfenidone, are the approved standards of care, which slow the decline in lung function but do not halt or reverse the disease.[2] This guide explores the scientific rationale for targeting the serotonin (B10506) 2B (5-HT2B) receptor, the mechanism of the investigational drug this compound, in the context of pulmonary fibrosis and draws a mechanistic comparison to the established actions of nintedanib and pirfenidone.
Comparative Overview of Therapeutic Agents
The following table summarizes the key characteristics of this compound and the standard of care treatments for IPF.
| Feature | This compound | Nintedanib | Pirfenidone |
| Target(s) | Selective Serotonin 5-HT2B Receptor Antagonist | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Multiple; exact mechanism not fully elucidated. Known to inhibit TGF-β. |
| Mechanism of Action | Blocks serotonin-mediated pro-fibrotic signaling in fibroblasts. | Inhibits signaling pathways involved in fibroblast proliferation, migration, and differentiation. | Exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties. |
| Development Status for IPF | Investigational; development appears to be discontinued. No clinical trials for IPF. | Approved for the treatment of IPF. | Approved for the treatment of IPF. |
| Administration | Oral | Oral | Oral |
Signaling Pathways in Pulmonary Fibrosis
The progression of pulmonary fibrosis involves complex signaling cascades that lead to the activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM). This compound, nintedanib, and pirfenidone each interfere with these processes through distinct molecular pathways.
This compound and the Serotonin 5-HT2B Receptor Pathway
Preclinical research has implicated the serotonin (5-HT) pathway, specifically the 5-HT2B receptor, in the pathogenesis of pulmonary fibrosis.[3][4][5] Serotonin levels are elevated in fibrotic lungs, and the 5-HT2B receptor is highly expressed on fibroblasts within the fibroblastic foci of IPF patients.[3] Activation of the 5-HT2B receptor on lung fibroblasts is believed to promote their proliferation and differentiation into myofibroblasts, contributing to ECM production. This compound, as a selective 5-HT2B antagonist, is hypothesized to exert its anti-fibrotic effects by blocking these downstream signaling events.[4][5][6]
References
- 1. New drug shows early promise in clinical trial for patients with IPF | Royal Brompton & Harefield hospitals [rbht.nhs.uk]
- 2. meritcro.com [meritcro.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases | Semantic Scholar [semanticscholar.org]
- 6. The Role of 5-HT2B Receptor Antagonism in the Prevention of Idiopathic Pulmonary Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PRX-08066
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of PRX-08066, a selective 5-HT2B receptor antagonist. Adherence to these procedural guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Hazard and Safety Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern during disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Splash goggles
-
Full laboratory suit
-
Dust respirator
-
Chemical-resistant gloves
-
Boots
A self-contained breathing apparatus should be used to avoid inhalation of the product. It is advisable to consult a safety specialist to ensure the selected protective clothing is sufficient.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Containment of Spills: In the event of a spill, collect the spillage.[1] For small spills, use appropriate tools to place the material into a convenient waste disposal container. For large spills, use a shovel for the same purpose.[2]
-
Waste Collection: Place all this compound waste, including any contaminated materials, into a designated and clearly labeled waste container.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in general waste.[1] Take care to prevent its release into the environment.[1]
-
Approved Waste Disposal Facility: The container with this compound waste must be sent to an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to identify the designated facility and to understand any specific local or national regulations.
-
Hygiene: After handling, wash your skin thoroughly.[1] Do not eat, drink, or smoke when using this product.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Storage and Stability
Proper storage is crucial to prevent accidental release and degradation. This compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or -20°C for one month.[3] The compound is stable under recommended storage conditions.[2]
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.
References
Essential Safety and Operational Guide for Handling PRX-08066
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PRX-08066. The following step-by-step guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Rinse mouth.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile or Latex Gloves- Lab Coat- Safety Goggles or Face Shield- Respiratory Protection (e.g., N95 or higher, especially if not handled in a fume hood) |
| Solution Preparation | - Disposable Nitrile or Latex Gloves- Lab Coat- Safety Goggles or Face Shield |
| General Laboratory Handling | - Disposable Nitrile or Latex Gloves- Lab Coat- Safety Glasses |
Note: Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before handling any chemical.
Operational Procedures: Step-by-Step Guidance
3.1. Designated Handling Area
-
All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
3.2. Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the designated area is clean and all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.
-
Weighing:
-
Perform all weighing of solid this compound within a chemical fume hood.
-
Use a disposable weigh boat to prevent contamination of balances.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving:
-
This compound is soluble in DMSO (≥20.1 mg/mL with ultrasonic) and Ethanol (≥2.85 mg/mL with gentle warming). It is insoluble in water.
-
When preparing a solution, add the solvent slowly to the solid compound to avoid splashing.
-
If using sonication or gentle warming to aid dissolution, ensure the container is appropriately sealed to prevent aerosolization.
-
3.3. General Handling
-
When working with solutions of this compound, always wear appropriate gloves and a lab coat.
-
Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Use positive displacement pipettes for transferring solutions to minimize aerosol generation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Dispose of through your institution's approved hazardous waste disposal program. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | - Place in a designated, sealed hazardous waste bag or container immediately after use.- Dispose of as solid hazardous waste. |
| Aqueous Waste Solutions | - Due to its high aquatic toxicity, do not dispose of this compound solutions down the drain.- Collect all aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container.- The container should be marked as "Acutely Toxic to Aquatic Life." |
| Contaminated PPE (Gloves, etc.) | - Remove gloves and other disposable PPE carefully to avoid self-contamination.- Dispose of in a designated hazardous waste container. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with an appropriate decontaminating agent.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
